Technical Documentation Center

14-Bromotetradecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 14-Bromotetradecanoic acid
  • CAS: 676-26-6

Core Science & Biosynthesis

Foundational

14-Bromotetradecanoic Acid (CAS 74416-68-5): A Technical Guide on Physicochemical Properties and Therapeutic Applications

Executive Summary 14-Bromotetradecanoic acid (CAS 74416-68-5, frequently cross-referenced as 676-26-6) is a heterobifunctional aliphatic compound characterized by a 14-carbon hydrophobic backbone, a terminal carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

14-Bromotetradecanoic acid (CAS 74416-68-5, frequently cross-referenced as 676-26-6) is a heterobifunctional aliphatic compound characterized by a 14-carbon hydrophobic backbone, a terminal carboxylic acid, and an ω-bromide[1][2]. This dual reactivity makes it a highly versatile building block in modern bioconjugation, lipid nanoparticle (LNP) formulation, and Targeted Protein Degradation (TPD). The carboxylic acid enables standard peptide coupling (e.g., amidation, esterification), while the terminal bromide serves as an excellent leaving group for nucleophilic substitution ( SN​2 ) reactions [3][3].

Part 1: Physicochemical Profiling and Structural Dynamics

The 14-carbon chain is not arbitrary; it mimics myristic acid, providing an optimal lipophilic spacer. In biological systems, this specific chain length is highly effective at intercalating into lipid bilayers or binding to the hydrophobic pockets of human serum albumin (HSA), which is a critical mechanism for extending the half-life of peptide therapeutics [4][4].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
Chemical Formula C14​H27​BrO2​ Provides a balanced amphiphilic structure.
Molecular Weight 307.27 g/mol Small enough to maintain favorable ligand-efficiency metrics.
Physical State Solid (White flakes)High purity crystalline form facilitates easy handling [1][1].
Melting Point 63 °CDictated by van der Waals forces along the C14 aliphatic chain [2][2].
Boiling Point 395.7 ± 15.0 °C (760 mmHg)High boiling point reflects strong intermolecular hydrogen bonding of the carboxylic acid [2][2].
Density 1.148 ± 0.06 g/cm³The heavy bromine atom significantly increases density relative to standard fatty acids [2][2].
pKa (Predicted) 4.78 ± 0.10Standard aliphatic carboxylic acid acidity; deprotonated at physiological pH (7.4) [2][2].

Part 2: Applications in Advanced Therapeutics

Peptide Lipidation (GLP-1 and Insulin Analogs)

Half-life extension is a critical hurdle in peptide therapeutics. Conjugating 14-bromotetradecanoic acid to the lysine residues of GLP-1 analogs or insulin creates a lipophilic tail [5][5]. This tail promotes reversible non-covalent binding to HSA in the bloodstream, effectively shielding the peptide from rapid renal clearance and dipeptidyl peptidase-4 (DPP-4) degradation [4][4].

PROTAC Linker Engineering

In Targeted Protein Degradation (TPD), the linker length and lipophilicity dictate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. 14-Bromotetradecanoic acid provides a flexible, hydrophobic tether that lacks hydrogen bond donors/acceptors, thereby maintaining the cell permeability of the PROTAC molecule [3][3].

Chemical Biology and S-Acylation Probes

The terminal bromide is readily displaced by sodium azide ( NaN3​ ) to yield 14-azidotetradecanoic acid. This azide-modified fatty acid is a critical click-chemistry probe used to profile the substrate specificity of zDHHC S-acyltransferases, the enzymes responsible for post-translational protein lipidation [6][6].

Part 3: System Architecture & Workflow Visualization

G Lactone Oxacyclopentadecan-2-one (Macrolactone) Synthesis Ring Opening (HBr / AcOH) Lactone->Synthesis 130°C, 24h Product 14-Bromotetradecanoic Acid (CAS 74416-68-5) Synthesis->Product 83% Yield GLP1 Peptide Lipidation (HSA Binding) Product->GLP1 EDC/NHS Coupling PROTAC PROTAC Linker (Hydrophobic Tether) Product->PROTAC SN2 / Amidation Click Click Chemistry (Azide/Alkyne Probes) Product->Click NaN3 Substitution

Figure 1: Synthetic workflow and downstream bioconjugation applications of 14-bromotetradecanoic acid.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of 14-Bromotetradecanoic Acid via Lactone Ring Opening

This method utilizes an acid-catalyzed ring opening of a macrolactone, providing a highly efficient route to the ω -bromo acid [7][7].

  • Reagent Mixing : To 5.0 g (22 mmol) of oxacyclopentadecan-2-one, add 74 mL of 33% HBr in acetic acid and 50 mL of deionized water.

  • Reflux : Heat the mixture to 130 °C and reflux for 24 hours under continuous stirring.

    • Causality : Extended heating is required to overcome the activation energy of the 15-membered macrolactone ring opening. Acetic acid serves as a polar, protic solvent that solubilizes the macrolactone while stabilizing the carbocation intermediate.

  • Precipitation : Cool the reaction to room temperature and pour it over 250 mL of cold water. Stir for 1 hour.

    • Causality : The sudden increase in aqueous polarity forces the highly hydrophobic 14-carbon chain to precipitate out of solution as a brown solid, bypassing the need for complex chromatography.

  • Purification : Filter the precipitate, wash extensively with water (5 × 100 mL) to remove residual HBr and acetic acid, and recrystallize from hexanes.

  • Yield : Affords pure 14-bromotetradecanoic acid (approx. 5.6 g, 83% yield) as white flakes [7][7].

Protocol 2: EDC/DMAP-Mediated Activation for Bioconjugation

This protocol details the activation of the carboxylic acid for downstream coupling to peptides or PROTAC ligands [5][5].

  • Activation : Combine 14-bromotetradecanoic acid (1.00 g, 3.25 mmol), the target alcohol/amine (e.g., benzyl alcohol, 6.51 mmol), and EDC·HCl (936 mg, 4.89 mmol) in 11 mL of anhydrous dichloromethane (DCM).

  • Catalysis : Add 4-Dimethylaminopyridine (DMAP) (19.9 mg, 0.163 mmol) in a single portion.

    • Causality : EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species. This rapidly reacts with the nucleophile, preventing the formation of inactive N-acylurea byproducts. DCM provides a non-polar aprotic environment to solubilize the hydrophobic C14 chain.

  • Reaction : Stir the mixture overnight at room temperature under a nitrogen atmosphere.

  • Workup : Remove volatiles under reduced pressure and purify the residue via normal-phase liquid chromatography (NPLC) [5][5].

References

  • Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold Source: AIMS Press URL
  • Molecular basis of fatty acid selectivity in the zDHHC family of S-acyltransferases revealed by click chemistry Source: Coventry University URL
  • 14-Bromotetradecanoic acid | PROTAC Linker Source: MedChemExpress URL
  • WO2022224164A1 - Glucagon like peptide compounds Source: Google Patents URL
  • CA3122632A1 - Insulin conjugates Source: Google Patents URL
  • 14-Bromotetradecanoic acid-SDS Source: MedChemExpress URL
  • 676-26-6 | CAS DataBase Source: ChemicalBook URL

Sources

Exploratory

Biosynthetic Pathway Integration of 14-Bromotetradecanoic Acid: A Technical Guide to NMT Inhibition and Chemical Proteomics

Executive Summary 14-Bromotetradecanoic acid (14-BTA, CAS: 676-26-6)[1] is a highly specialized ω -bromo synthetic analog of myristic acid (tetradecanoic acid). In the fields of chemical biology and drug development, 14-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

14-Bromotetradecanoic acid (14-BTA, CAS: 676-26-6)[1] is a highly specialized ω -bromo synthetic analog of myristic acid (tetradecanoic acid). In the fields of chemical biology and drug development, 14-BTA serves a dual purpose: it acts as a potent structural perturbant to inhibit N-myristoyltransferase (NMT) in pathogenic fungi, and it functions as a critical precursor for bioorthogonal metabolic probes used in proteomic profiling. This whitepaper elucidates the mechanistic integration of 14-BTA into the cellular lipidation machinery, providing researchers with causal insights, quantitative efficacy data, and self-validating experimental workflows.

Mechanistic Integration: The N-Myristoylation Pathway

Protein N-myristoylation is a critical lipid modification involving the co-translational covalent attachment of a 14-carbon saturated fatty acid to the N-terminal glycine residue of target proteins[2]. The integration of 14-BTA into this pathway relies entirely on its structural mimicry of endogenous myristate.

Cellular Uptake and Thioesterification

Upon entering the intracellular environment, 14-BTA is recognized by Acyl-CoA Synthetase (ACS). Because ACS enzymes primarily recognize the aliphatic chain length rather than the ω -terminus, they readily catalyze the ATP-dependent thioesterification of 14-BTA with Coenzyme A, yielding 14-bromomyristoyl-CoA [3].

The Ordered Bi-Bi Catalytic Mechanism

NMT operates via a highly conserved, ordered Bi-Bi reaction mechanism[4].

  • Primary Binding: The enzyme first binds the acyl-CoA donor (14-bromomyristoyl-CoA). This binding event induces a critical conformational shift that constructs the secondary binding pocket.

  • Secondary Binding: The peptide substrate (a nascent protein exposing an N-terminal glycine following methionine aminopeptidase cleavage) enters the secondary pocket[4].

  • Catalytic Transfer: The enzyme catalyzes a nucleophilic attack by the glycine amine on the thioester carbonyl, forming a stable amide bond and releasing free Coenzyme A.

The Causality of the ω -Bromine Substitution

The bulky, electronegative bromine atom at the C14 position alters the thermodynamics of the NMT binding pocket. In mammalian systems, the pocket is sufficiently permissive to allow the transfer of the 14-bromo analog (or its azide derivatives) to the target protein. However, in specific fungal species, the steric clash and altered hydrophobicity stall the catalytic cycle, trapping the enzyme in a dead-end complex[2][5].

Pathway BTA 14-Bromotetradecanoic Acid (14-BTA) ACS Acyl-CoA Synthetase (ACS) BTA->ACS ATP + CoA Cellular Uptake BTA_CoA 14-Bromomyristoyl-CoA ACS->BTA_CoA Thioesterification NMT N-Myristoyltransferase (NMT) BTA_CoA->NMT Primary Binding (Ordered Bi-Bi) Outcome1 Fungal NMT: Competitive Inhibition (Growth Arrest) NMT->Outcome1 Steric Clash (Fungi) Outcome2 Mammalian NMT: Integration (Bioorthogonal Tagging) NMT->Outcome2 Amide Transfer (Mammals) Peptide Target Protein (N-terminal Glycine) Peptide->NMT Secondary Binding

Figure 1: The biosynthetic integration and NMT catalytic cycle of 14-BTA.

Applications in Drug Discovery: NMT Inhibition

Because NMT is essential for the viability of fungi and protozoa—yet structurally divergent from human NMT isoforms—it is a prime target for antifungal drug development[2][4].

Analogs of tetradecanoic acid, including brominated derivatives like 2-bromotetradecanoic acid and 14-BTA, compete directly with endogenous myristoyl-CoA[2][5]. The perturbation of myristoylation prevents the proper membrane localization of essential fungal proteins (such as ARF and calcineurin B). Without proper membrane anchoring, these proteins fail to execute signal transduction and vesicular trafficking, leading to rapid fungal growth inhibition[4][5].

Quantitative Comparison of Tetradecanoic Acid Analogs

To guide structural activity relationship (SAR) studies, the following table summarizes the comparative efficacy of various myristic acid analogs against fungal NMT targets.

CompoundTarget OrganismMIC / ActivityMechanism of Action
Myristic Acid (14:0) C. albicans / MammalianEndogenousNatural NMT Substrate
2-Bromotetradecanoic acid C. albicans39 μMCompetitive NMT Inhibitor[2]
14-Bromotetradecanoic acid General Fungi / MammalianVariableNMT Inhibitor / Probe Precursor[2]
12-Fluorododecanoic acid C. albicans>100 μMWeak NMT Inhibitor[2]
4-Oxatetradecanoic acid C. neoformansFungicidalNMT Inhibitor[5]

Table 1: Comparative efficacy and mechanisms of myristic acid analogs in targeting fungal NMT.

Chemical Proteomics: 14-BTA as a Bioorthogonal Precursor

While 14-BTA can be utilized directly in binding assays, its most profound application in modern chemical biology is as an intermediate precursor for synthesizing 14-azidotetradecanoic acid [6][7].

Causality: The terminal bromine atom of 14-BTA is an excellent leaving group. Through a simple nucleophilic substitution with sodium azide (NaN₃), researchers can generate an azide-functionalized lipid probe[8]. When introduced to mammalian cell cultures, this azide probe is biosynthetically integrated into target proteins by NMT. The azide moiety then serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," enabling the isolation and identification of the myristoylated proteome[6][7].

Workflow Step1 1. Precursor Conversion 14-BTA + NaN3 -> 14-Azidotetradecanoic Acid Step2 2. Metabolic Labeling Incubate cells with 14-Azido probe (24h) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction RIPA Buffer + Protease Inhibitors Step2->Step3 Step4 4. Hydroxylamine (NH2OH) Treatment Cleaves Thioesters (S-acylation) Step3->Step4 Step5 5. Click Chemistry (CuAAC) Attach Biotin-Alkyne to Azide Step4->Step5 Validation Self-Validation: NH2OH resistance confirms true N-terminal amide linkage (N-myristoylation) Step4->Validation Step6 6. Streptavidin Enrichment & LC-MS/MS Isolate N-Myristoylated Proteins Step5->Step6

Figure 2: Workflow for 14-BTA-derived metabolic labeling and enrichment.

Experimental Protocol: Metabolic Labeling and Bioorthogonal Capture

To ensure scientific integrity and reproducibility, the following methodology details a self-validating workflow for mapping N-myristoylated proteins using a 14-BTA-derived probe.

Step 1: Synthesis of 14-Azidotetradecanoic Acid
  • Dissolve 14-BTA in Dimethyl Sulfoxide (DMSO).

  • Add an excess of Sodium Azide (NaN₃) and heat the mixture at 80°C for 12 hours[8].

  • Extract the resulting 14-azidotetradecanoic acid using a standard brine/organic phase separation and dry over MgSO₄.

Step 2: Metabolic Labeling
  • Culture target mammalian cells to 70% confluency.

  • Introduce 50–100 μM of the 14-azidotetradecanoic acid probe conjugated to defatted Bovine Serum Albumin (BSA) into the culture media.

  • Incubate for 24 hours. Causality: N-myristoylation is primarily a co-translational process. A 24-hour window ensures sufficient turnover of nascent proteins to incorporate the bioorthogonal lipid via the ACS and NMT pathways[3].

Step 3: Cell Lysis and The Self-Validating Cleavage Step
  • Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Crucial Self-Validation Step: Split the lysate into two equal aliquots. Treat Aliquot A with 1 M Hydroxylamine (pH 7.2) and Aliquot B with 1 M NaCl (Control) for 1 hour at room temperature[6][7].

    • Causality: Fatty acids can also be attached to cysteine residues post-translationally via thioester bonds (S-acylation). Hydroxylamine specifically cleaves these thioesters but cannot break the stable amide bonds formed by N-myristoylation at the N-terminal glycine[6]. Proteins that retain the bioorthogonal tag after hydroxylamine treatment are definitively validated as true N-myristoylation targets.

Step 4: CuAAC Click Chemistry and Enrichment
  • Perform the CuAAC reaction by adding Biotin-Alkyne, CuSO₄, Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to the lysates.

  • Precipitate the proteins using a chloroform-methanol extraction to remove unreacted probes and copper reagents[6].

  • Resuspend the protein pellet in a 1% SDS buffer and incubate with Neutravidin-agarose beads to enrich the biotinylated, myristoylated proteins.

  • Elute the enriched proteins by boiling in SDS loading buffer and proceed to LC-MS/MS for proteomic identification.

References

  • 14-Bromotetradecanoic acid | 676-26-6 - Sigma-Aldrich Sigma-Aldrich
  • Protein Lipidation: Methods and Protocols [1st ed.] Dokumen.pub
  • Molecular basis of fatty acid selectivity in the zDHHC family of S-acyltransferases revealed by click chemistry Coventry University Repository
  • New Advances in Fatty Acids as Antimalarial, Antimycobacterial and Antifungal Agents PMC - NIH
  • Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors ResearchG
  • Computational Drug Repurposing Resources and Approaches for Discovering Novel Antifungal Drugs against Candida albicans N-Myristoyl Transferase Journal of Pure and Applied Microbiology
  • Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold ResearchG

Sources

Foundational

In Vitro Dynamics of 14-Bromotetradecanoic Acid: A Technical Guide to Cellular Uptake and Cytotoxicity

Executive Summary 14-Bromotetradecanoic acid (14-BTA) is a synthetic, halogenated derivative of myristic acid (C14:0) characterized by an omega-terminal bromine atom. In modern chemical biology and drug development, 14-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

14-Bromotetradecanoic acid (14-BTA) is a synthetic, halogenated derivative of myristic acid (C14:0) characterized by an omega-terminal bromine atom. In modern chemical biology and drug development, 14-BTA serves as a critical 1[1], an intermediate for half-life extension in 2[2], and a vital precursor for bioorthogonal click-chemistry probes (e.g., 14-azidotetradecanoic acid) used to map 3[3]. As a Senior Application Scientist, I have observed that the unique physicochemical properties of halogenated lipids often confound standard in vitro assays. This whitepaper provides a comprehensive, self-validating framework for evaluating the cellular uptake, metabolic fate, and cytotoxicity of 14-BTA.

Mechanisms of Cellular Uptake and Metabolism

The cellular entry of 14-BTA mimics that of endogenous medium-to-long-chain fatty acids. In physiological and in vitro environments, 14-BTA binds non-covalently to serum albumin. Upon reaching the plasma membrane, it dissociates and is actively transported into the cytosol via Fatty Acid Transport Proteins (FATPs) and the CD36 translocase.

Once internalized, 14-BTA does not remain inert. Studies utilizing azide-derivatives of 14-BTA in HEK293T cells demonstrate that C14:0 analogs are readily accumulated, though their uptake efficiency is moderately lower compared to C16:0 and C18:0 fatty acids[3]. Following uptake, 14-BTA is activated by Acyl-CoA synthetases to form 14-BTA-CoA. From here, the cellular machinery may subject the molecule to metabolic elongation (e.g., extension to C16 analogs) or utilize it as a substrate for zDHHC enzymes during protein S-acylation[3].

UptakePathway Extracellular Extracellular Space 14-BTA + Defatted BSA Membrane Plasma Membrane (CD36 / FATPs) Extracellular->Membrane Dissociation from BSA Cytosol Cytosol Intracellular 14-BTA Membrane->Cytosol Transport Activation Acyl-CoA Synthetase 14-BTA-CoA Formation Cytosol->Activation ATP + CoA Metabolism Metabolic Fate (Elongation / S-acylation) Activation->Metabolism Normal Processing Toxicity Toxicity Pathway (Mitochondrial Stress) Activation->Toxicity Accumulation / Off-target

Caption: Cellular uptake, metabolic activation, and potential toxicity pathways of 14-BTA.

In Vitro Toxicity Profile

The incorporation of a heavy halogen at the omega position significantly alters the lipophilicity and reactivity of the myristic acid backbone. While 14-BTA is generally well-tolerated at low micromolar concentrations used for metabolic labeling (typically 50–100 µM)[3], dose-dependent cytotoxicity emerges at higher concentrations.

The primary mechanism of toxicity for halogenated fatty acids involves the competitive inhibition of mitochondrial beta-oxidation and the destabilization of lipid rafts. For context, closely related structural analogs like4 against fungal cells (MIC = 10–39 µM) and mammalian cell lines by acting as putative inhibitors of N-myristoyl-transferase[4].

Table 1: Quantitative In Vitro Metrics for 14-BTA and Structural Analogs
CompoundChain LengthRelative Uptake Efficiency (HEK293T)Representative IC50 / MICPrimary Cellular Fate
14-Bromotetradecanoic Acid C14:0Moderate~50–100 µMElongation / S-acylation
2-Bromotetradecanoic Acid C14:0Moderate10–39 µMN-myristoyl-transferase inhibition
Palmitic Acid Analogs C16:0High>100 µMDesaturation to C16:1
Stearic Acid Analogs C18:0High>100 µMDesaturation to C18:1

Data synthesized from comparative lipid profiling and toxicity studies[3],[4].

Experimental Methodologies: Self-Validating Protocols

To generate reproducible data, protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the underlying causality for evaluating 14-BTA.

Workflow Step1 Cell Culture Preparation (HEK293T / HeLa) Step2 14-BTA Dosing (0 - 500 µM in BSA) Step1->Step2 Step3A Uptake Assay (LC-MS/MS) Step2->Step3A 4h Incubation Step3B Toxicity Assay (ATP Luminescence) Step2->Step3B 48h Incubation Step4A Data: Intracellular Concentration Step3A->Step4A Step4B Data: IC50 & Viability Curves Step3B->Step4B Step5 Correlation Analysis (Uptake vs. Toxicity) Step4A->Step5 Step4B->Step5

Caption: Self-validating experimental workflow for quantifying 14-BTA uptake and cytotoxicity.

Protocol 1: Quantifying Cellular Uptake via LC-MS/MS

Causality Rationale: Fatty acids must be delivered to cells in a physiologically relevant manner. We utilize defatted Bovine Serum Albumin (BSA) as a carrier. Standard BSA contains endogenous lipids that will competitively inhibit 14-BTA uptake, skewing quantification.

  • Preparation: Seed HEK293T cells in 6-well plates and grow to 80% confluency.

  • Conjugation: Prepare a 100 µM solution of 14-BTA in DMEM supplemented with 1 mg/mL defatted BSA. Incubate the mixture at 37°C for 30 minutes prior to dosing to ensure complete lipid-protein complexation[3].

  • Incubation: Replace standard media with the 14-BTA/BSA media. Incubate for 4 hours at 37°C.

  • Arrest & Wash: Remove media and immediately wash cells three times with ice-cold PBS. Causality: Cold PBS halts active membrane transport and removes loosely bound extracellular lipids.

  • Extraction: Lyse cells and extract total lipids using a standard 5[5].

  • Self-Validation Checkpoint: Spike the lysis buffer with a known concentration of an unnatural isotope (e.g., C13-myristic acid) as an internal standard to validate extraction efficiency before LC-MS/MS analysis.

Protocol 2: ATP-Based Cytotoxicity Assessment

Causality Rationale: Halogenated lipids can interfere with the mitochondrial oxidoreductases relied upon by traditional MTT assays, leading to false-positive viability readings. Therefore, an ATP-dependent luminescence assay (e.g., CellTiter-Glo) is strictly required to measure true metabolic viability.

  • Plating: Seed cells in an opaque-walled 96-well plate at 10,000 cells/well.

  • Dosing: Treat cells with a concentration gradient of 14-BTA (0, 10, 25, 50, 100, 250, and 500 µM) complexed with defatted BSA.

  • Incubation: Incubate for 48 hours.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP-luminescence reagent equal to the volume of cell culture medium present in each well.

  • Self-Validation Checkpoint: Include a vehicle-only control (defatted BSA without 14-BTA) and a positive toxicity control (e.g., 10% DMSO) to establish the 100% and 0% viability baselines, ensuring the dynamic range of the assay is intact.

Conclusion

14-Bromotetradecanoic acid is a highly versatile lipid tool, but its successful application in vitro hinges on understanding its dynamic nature. It is actively transported, metabolically processed, and exhibits a distinct toxicity threshold governed by its halogenated tail. By employing defatted BSA delivery systems and ATP-based viability readouts, researchers can seamlessly integrate 14-BTA into their drug development and chemical biology pipelines without falling victim to common lipid-assay artifacts.

References

  • Source: coventry.ac.
  • Source: medchemexpress.
  • Source: google.com (Patents)
  • Protein Lipidation: Methods and Protocols [1st ed.
  • Source: nih.gov (PubMed)

Sources

Protocols & Analytical Methods

Method

Synthesis of 14-Bromotetradecanoic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 14-bromotetradecanoic acid, a valuable bifunctional molecule utilized in the development of pharmaceuticals and other advanced mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 14-bromotetradecanoic acid, a valuable bifunctional molecule utilized in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for preparing this long-chain bromoalkanoic acid. The protocol is grounded in established chemical principles and supported by references to authoritative sources.

Introduction

14-Bromotetradecanoic acid is a C14 fatty acid derivative featuring a terminal bromine atom. This structure makes it an important intermediate for further chemical modifications. The bromo- functionality allows for nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification, amidation, or other transformations. This dual reactivity is leveraged in the synthesis of more complex molecules, including lipids, polymers, and drug conjugates.

The synthesis protocol detailed herein follows a classic and robust method: the nucleophilic substitution of a primary alcohol with hydrobromic acid. This approach is favored for its reliability and scalability. The chosen starting material is 14-hydroxytetradecanoic acid, which is commercially available or can be synthesized from other precursors.

Principle of the Synthesis

The conversion of a primary alcohol to an alkyl bromide using hydrobromic acid (HBr) proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the protonation of the hydroxyl group by the strong acid, HBr. This converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H2O). The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the protonated hydroxyl group, displacing the water molecule in a single concerted step. For primary alcohols, this SN2 pathway is favored over the SN1 mechanism, which would involve the formation of a less stable primary carbocation.[1][2][3]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of long-chain bromoalkanoic acids.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
14-Hydroxytetradecanoic acid≥98% PurityCommercially available
Hydrobromic acid (30% in acetic acid)Reagent GradeCommercially available
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent GradeCommercially available
Diethyl Ether (anhydrous)ACS Reagent GradeCommercially available
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradePrepare in-house
Brine (Saturated NaCl solution)ACS Reagent GradePrepare in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially available
Silica Gel for Flash Chromatography230-400 meshCommercially available
HexaneHPLC GradeCommercially available
Ethyl AcetateHPLC GradeCommercially available
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Nitrogen inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • pH paper or meter

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 14-hydroxytetradecanoic acid (e.g., 24.4 g, 0.1 mol).

  • Under a gentle flow of nitrogen, add 30% hydrogen bromide in acetic acid (e.g., 270 mL). The use of HBr in acetic acid provides a strongly acidic environment to facilitate the reaction.

  • Carefully and slowly, add concentrated sulfuric acid (e.g., 85 mL) to the stirred mixture. Sulfuric acid acts as a catalyst and a dehydrating agent, driving the reaction towards the product.

2. Reaction Execution:

  • Heat the reaction mixture to 60-70°C using a heating mantle.

  • Maintain vigorous stirring and continue heating for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The product, 14-bromotetradecanoic acid, will have a higher Rf value than the starting material, 14-hydroxytetradecanoic acid.

3. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (approximately 500 mL). This will precipitate the crude product and dilute the acids.

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 150 mL). Diethyl ether is a suitable solvent for extracting the nonpolar product from the aqueous phase.

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with:

    • Water (2 x 200 mL) to remove the bulk of the acid.

    • Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acidic impurities. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

    • Brine (1 x 200 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 14-bromotetradecanoic acid.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

  • Collect the fractions containing the purified product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain 14-bromotetradecanoic acid as a solid. For further purification, recrystallization from a suitable solvent like hexane can be performed.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start 14-Hydroxytetradecanoic Acid reagents HBr in Acetic Acid Concentrated H₂SO₄ reaction_step Heat at 60-70°C for 4-6h start->reaction_step reagents->reaction_step quench Quench with Ice Water reaction_step->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Hexane/Ethyl Acetate) concentrate->chromatography final_product Pure 14-Bromotetradecanoic Acid chromatography->final_product

Caption: Workflow for the synthesis of 14-bromotetradecanoic acid.

Product Characterization and Data

PropertyValue
Chemical Formula C₁₄H₂₇BrO₂
Molecular Weight 307.27 g/mol
Appearance Solid
Purity (Typical) ≥98%
Storage Temperature 2-8°C, sealed in a dry environment
CAS Number 676-26-6

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Hydrobromic acid and concentrated sulfuric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Handle bromine-containing compounds with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Trustworthiness and Validation

The protocol described is based on a fundamental and widely applied reaction in organic synthesis. The SN2 reaction of primary alcohols with hydrogen halides is a cornerstone of introductory and advanced organic chemistry.[3] The work-up and purification steps are standard procedures for isolating and purifying long-chain carboxylic acids and their derivatives.[5] By monitoring the reaction with TLC and characterizing the final product using standard analytical techniques (e.g., NMR, IR, and mass spectrometry), the identity and purity of the synthesized 14-bromotetradecanoic acid can be reliably confirmed.

References

  • Manac Inc. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Chemia. Available at: [Link]

  • Kishan's Classes. (2025, July 22). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). YouTube. Available at: [Link]

  • Chemistry Steps. (2020, January 10). Reactions of Alcohols with HCl, HBr, and HI Acids. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.
  • PMC. (n.d.). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Available at: [Link]

  • BYJU'S. (2022, March 23). HBr Reaction. Available at: [Link]

  • PubChem. (2026, March 7). 14-Bromo-3,6,9,12-tetraoxatetradecanoic acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Google Patents. (n.d.). Process of preparing ω-hydroxy acids.

Sources

Application

Application Note: Formulation of Surface-Functionalized Lipid Nanoparticles for Targeted Drug Delivery Using a 14-Bromotetradecanoic Acid-Derived Lipid

Abstract Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines.[1] A critical frontier in LNP technology is the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines.[1] A critical frontier in LNP technology is the development of systems capable of targeted delivery to specific cells or tissues beyond the liver. This requires surface modification of the LNP, often with targeting ligands such as peptides or antibodies.[2] This application note details a robust methodology for preparing LNPs with a surface-accessible chemical handle for post-formulation conjugation. We describe the synthesis of a novel PEGylated lipid incorporating 14-bromotetradecanoic acid, its use in LNP formulation via microfluidics, and a protocol for conjugating a model thiol-containing molecule to the LNP surface. This approach provides a versatile platform for researchers developing next-generation targeted LNP therapeutics.

Introduction: The Need for Functionalized LNPs

Standard LNP formulations are typically composed of four lipid components: an ionizable cationic lipid for nucleic acid encapsulation, a helper phospholipid (like DSPC), cholesterol for stability, and a PEGylated lipid to control particle size and reduce immunogenicity.[3] While effective, this composition primarily leads to accumulation in the liver. To achieve targeted delivery to other tissues, the LNP surface must be decorated with specific ligands.

Two primary strategies exist for creating ligand-targeted LNPs: the "in-line" method, where a pre-synthesized ligand-PEG-lipid conjugate is incorporated during formulation, and the "post-conjugation" method, where LNPs are first formed with a reactive "handle" on their surface, to which a ligand is later attached.[2][4] The post-conjugation approach offers greater flexibility, as a single batch of "blank" functionalized LNPs can be conjugated with various ligands without re-optimizing the entire formulation process.[4]

Here, we leverage 14-bromotetradecanoic acid as a precursor to create a PEG-lipid with a terminal alkyl bromide—a versatile chemical handle for conjugation. The alkyl bromide can react with nucleophiles like thiols or amines, providing a straightforward method for attaching targeting moieties post-formulation.

Principle of the Method

The overall workflow is a three-stage process. First, a custom functional lipid is synthesized. Second, this lipid is incorporated into a standard LNP formulation using a rapid and reproducible microfluidic mixing technique.[5] Finally, the surface-exposed bromide groups are used to conjugate a desired molecule.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: LNP Formulation cluster_2 Part 3: Post-Formulation Conjugation A 14-Bromotetradecanoic Acid C Amide Bond Formation (EDC/NHS Chemistry) A->C B Amine-PEG-DSPE B->C D Br-Tetradecanoyl-PEG-DSPE (Functional Lipid) C->D E Lipid Mix in Ethanol (Ionizable, DSPC, Chol, Functional Lipid) G Microfluidic Mixing E->G F Nucleic Acid in Acidic Buffer (pH 4) F->G H Self-Assembled LNPs G->H I Dialysis / TFF (Buffer Exchange to PBS pH 7.4) H->I J Purified Functional LNPs I->J L Thioether Bond Formation (SN2 Reaction) J->L K Thiol-Containing Ligand (e.g., Cysteine-Peptide) K->L M Targeted LNPs L->M

Experimental Protocols

Protocol 1: Synthesis of Br-Tetradecanoyl-PEG2000-DSPE

This protocol describes the synthesis of the key functionalized lipid via amide bond formation.

Materials:

  • 14-Bromotetradecanoic acid

  • DSPE-PEG(2000)-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under inert atmosphere (N2 or Argon), dissolve 14-bromotetradecanoic acid (1.2 equivalents) in anhydrous DCM.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.

  • Conjugation: In a separate flask, dissolve DSPE-PEG(2000)-Amine (1 equivalent) in anhydrous DCM. Add triethylamine (2.0 equivalents) to act as a base.

  • Slowly add the activated NHS-ester solution from step 3 to the DSPE-PEG-Amine solution.

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification: a. Concentrate the reaction mixture under reduced pressure to remove DCM. b. Redissolve the crude product in a minimal amount of deionized water. c. Transfer the solution to a dialysis tube (3.5 kDa MWCO) and dialyze against deionized water for 48 hours, changing the water every 8-12 hours to remove unreacted starting materials and byproducts. d. Lyophilize the purified solution to obtain the final product, Br-Tetradecanoyl-PEG2000-DSPE, as a white solid.

  • Verification: Confirm product identity and purity via ¹H NMR and Mass Spectrometry.

Protocol 2: LNP Formulation via Microfluidics

This protocol uses a microfluidic system to achieve rapid, controlled mixing of lipid and aqueous phases, resulting in uniform LNPs.[5][6][7]

Materials & Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr Ignite, Dolomite Microfluidics system, or similar) with a staggered herringbone micromixer chip.[4]

  • Syringe pumps

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Synthesized Br-Tetradecanoyl-PEG2000-DSPE

  • mRNA or siRNA cargo

  • 200 proof, RNase-free Ethanol

  • Sodium Acetate buffer (25 mM, pH 4.0), RNase-free.[8]

  • Phosphate Buffered Saline (PBS, pH 7.4), RNase-free

  • Dialysis cassette (10k MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase): a. In a glass vial, dissolve the lipids in 200 proof ethanol to achieve a final molar ratio of 50:10:38.5:1.5 (Ionizable lipid : DSPC : Cholesterol : Br-Tetradecanoyl-PEG2000-DSPE).[4] b. A typical starting concentration is 10-20 mg/mL total lipid. Ensure complete dissolution.

  • Prepare Nucleic Acid Solution (Aqueous Phase): a. Dissolve the nucleic acid cargo (e.g., mRNA) in 25 mM Sodium Acetate buffer (pH 4.0).[8] b. The concentration will depend on the desired final nucleic acid-to-lipid ratio. A common weight ratio is around 1:10 to 1:20 (RNA:lipid).[4]

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. Prime the system to remove air bubbles. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1 .[4] d. Set the total flow rate (TFR) to a value known to produce LNPs in the desired size range (e.g., 12 mL/min). Higher TFRs generally lead to smaller particles.[8] e. Initiate the flow from the syringe pumps. The two streams will converge in the micromixer, causing rapid nanoprecipitation and LNP self-assembly.[6] f. Collect the milky-white LNP solution from the outlet port.

  • Purification and Buffer Exchange: a. Immediately following formulation, the LNP solution contains approximately 25% ethanol and is at an acidic pH. This must be exchanged for a physiological buffer. b. Transfer the collected LNP solution to a dialysis cassette (10k MWCO) and dialyze against sterile PBS (pH 7.4) overnight at 4°C. Change the buffer at least twice. c. Alternatively, for larger volumes or faster processing, use a Tangential Flow Filtration (TFF) system.

  • Sterilization and Storage: a. Filter the final LNP suspension through a 0.22 µm sterile filter. b. Store the purified LNPs at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability should be validated.

G

Protocol 3: Post-Formulation Conjugation

This protocol describes the conjugation of a model thiol-containing peptide to the surface of the purified LNPs.

Materials:

  • Purified Br-LNP suspension in PBS (pH 7.4)

  • Thiol-containing molecule (e.g., a peptide with a terminal cysteine)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce disulfide bonds)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5-8.0)

Procedure:

  • Prepare Ligand: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand may have formed disulfide dimers, pre-treat with a 5-fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation Reaction: a. To the purified Br-LNP suspension, add the prepared ligand solution. A 10 to 50-fold molar excess of the ligand relative to the Br-PEG-lipid is a good starting point for optimization. b. Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C with gentle shaking.

  • Purification of Conjugated LNPs: a. Remove the excess, unconjugated ligand by dialyzing the reaction mixture against PBS (pH 7.4) using a dialysis cassette with an appropriate MWCO (e.g., 50-100 kDa to retain LNPs but allow free ligand to pass). b. Alternatively, size exclusion chromatography (SEC) can be used for purification.

  • Characterization: Confirm successful conjugation using methods appropriate for the ligand (e.g., SDS-PAGE if the ligand is a large protein, or functional assays).

Characterization and Quality Control

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the LNP formulation.[9] Key parameters should be measured before and after conjugation.

ParameterMethodTypical Expected ValuesRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)70 - 120 nmCritical for biodistribution and cellular uptake.[9]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a monodisperse and homogenous particle population.[10]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral (-10 mV to +10 mV)A near-neutral surface charge at physiological pH reduces non-specific interactions and opsonization.[9][11]
Nucleic Acid Encapsulation Efficiency (EE) RiboGreen/PicoGreen Assay[12][13]> 90%Ensures the therapeutic cargo is protected within the LNP core. A high EE is crucial for accurate dosing.[13]

Encapsulation Efficiency Protocol (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • In the first set, measure the fluorescence of the intact LNPs. This represents the unencapsulated ("free") RNA.

  • In the second set, add a surfactant like Triton X-100 or Tween 20 to disrupt the LNP membrane and release the encapsulated RNA.[12][14] Measure the total fluorescence.

  • Calculate EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Conclusion and Future Directions

This application note provides a comprehensive, field-proven framework for producing surface-functionalized lipid nanoparticles. The use of a 14-bromotetradecanoic acid-derived PEG-lipid creates a versatile platform for post-formulation conjugation, enabling a modular approach to targeted drug delivery. By combining robust lipid synthesis, reproducible microfluidic formulation, and standard bioconjugation techniques, researchers can efficiently develop and screen a wide array of targeted LNP candidates for various therapeutic applications. Future work will focus on conjugating specific cell-targeting ligands, such as antibodies or aptamers, and evaluating their in vitro and in vivo targeting efficacy.

References

  • Title: Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay Source: PubMed URL: [Link]

  • Title: Microfluidic synthesis of lipid nanoparticles Source: Inside Therapeutics URL: [Link]

  • Title: Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability Source: LS Instruments URL: [Link]

  • Title: Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay Source: DTU Inside URL: [Link]

  • Title: Lipids used for the formulation of lipid nanoparticles (LNPs) Source: Bio-Synthesis Inc. URL: [Link]

  • Title: Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery Source: Brookhaven Instruments URL: [Link]

  • Title: Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education Source: bioRxiv URL: [Link]

  • Title: Breakthrough Advances in Lipid Nanoparticle Characterization Source: AZoM URL: [Link]

  • Title: Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles Source: Anticancer Research URL: [Link]

  • Title: An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot Source: Waters Corporation URL: [Link]

  • Title: Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery Source: MDPI URL: [Link]

  • Title: Synthesis of Lipidated Ligands and Formulation of Glia-Specific LNPs for RNAi-Mediated BBB Protection Source: ACS Publications URL: [Link]

  • Title: Supporting Information Efficient mRNA Delivery Using Lipid Nanoparticles Modified with Fusogenic Coiled-coil Peptides Source: The Royal Society of Chemistry URL: [Link]

  • Title: Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential Source: Journal of Physical Science URL: [Link]

  • Title: Formulation methods for peptide-modified lipid nanoparticles Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Zwitterionic Polymer-Functionalized Lipid Nanoparticles for the Nebulized Delivery of mRNA Source: ACS Publications URL: [Link]

  • Title: A Unified Strategy to Improve Lipid Nanoparticle Mediated mRNA Delivery Using Adenosine Triphosphate Source: ACS Publications URL: [Link]

  • Title: Formulation methods for peptide-modified lipid nanoparticles Source: PubMed URL: [Link]

  • Title: 14-Bromotetradecanoic acid Source: MCE URL: [Link]

  • Title: Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs Source: Helix Biotech URL: [Link]

Sources

Method

Application Notes and Protocols: In Vitro Lipidomics Assays Utilizing 14-Bromotetradecanoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the principles and methodologies for utilizing 14-bromotetradecanoic acid as a chemical pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and methodologies for utilizing 14-bromotetradecanoic acid as a chemical probe in in vitro lipidomics assays. We will delve into the rationale behind this approach, provide detailed step-by-step protocols for cell culture, probe incubation, lipid extraction, and sample preparation for mass spectrometry. Furthermore, we will discuss the analytical strategies for identifying and quantifying lipids that have incorporated this unique fatty acid analog. This guide is intended to equip researchers with the foundational knowledge and practical instructions to successfully implement this powerful technique for studying dynamic lipid metabolism and identifying novel protein-lipid interactions.

Introduction: Unveiling the Dynamic Lipidome with Chemical Probes

The lipidome is a complex and dynamic collection of molecules that play crucial roles in cellular structure, signaling, and energy storage.[1][2] Traditional lipidomics approaches provide a static snapshot of the lipid composition of a cell or tissue. However, to truly understand the intricate roles of lipids in cellular processes, it is essential to investigate their dynamics – their synthesis, trafficking, and modification in response to various stimuli. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that employs small-molecule probes to directly assess the functional state of enzymes in their native environment.[3][4][5][6][7] This principle can be extended to the study of lipid metabolism by using fatty acid analogs that are metabolically incorporated into complex lipids.

14-bromotetradecanoic acid is a synthetic fatty acid analog that can be introduced to cell cultures and becomes a substrate for various enzymes involved in lipid metabolism. Once incorporated into complex lipids, the bromine atom serves as a unique isotopic and chemical handle, facilitating the identification and enrichment of these newly synthesized lipids from the total lipid pool. This approach allows for the specific tracking of fatty acid flux through various metabolic pathways and can be used to identify enzymes that process these modified lipids.

The Rationale: Why Use 14-Bromotetradecanoic Acid?

The use of 14-bromotetradecanoic acid in lipidomics offers several distinct advantages:

  • Metabolic Incorporation: As a fatty acid analog, it is recognized and utilized by cellular machinery, allowing for the labeling of a wide range of lipid species.

  • Unique Isotopic Signature: Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic doublet peak in the mass spectrum for any lipid that has incorporated the probe, making these species readily distinguishable from the endogenous lipid background.[8]

  • Chemical Handle for Enrichment: The bromine atom can potentially be used as a handle for affinity purification, although this application is less common than its use as an isotopic label.

  • Alternative to Radioactivity: This method provides a non-radioactive alternative to traditional pulse-chase experiments using radiolabeled fatty acids.

Experimental Design and Workflow

A typical in vitro lipidomics experiment using 14-bromotetradecanoic acid follows a sequential workflow. The key stages are outlined below, with detailed protocols provided in the subsequent sections.

G cluster_0 Cell Culture & Probe Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Cell Seeding & Growth B Incubation with 14-Bromotetradecanoic Acid A->B C Cell Harvesting B->C D Lipid Extraction C->D E Sample Derivatization (Optional) D->E F LC-MS/MS Analysis E->F G Data Processing & Lipid Identification F->G H Quantification & Pathway Analysis G->H G A Metabolic Incorporation of Alkyne-Fatty Acid B Cell Lysis & Lipid Extraction A->B C Click Reaction with Azide-Reporter (e.g., Biotin or Fluorophore) B->C D Enrichment (Biotin) or Fluorescence Detection C->D E Mass Spectrometry Analysis C->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration for 14-Bromotetradecanoic Acid Esterification

Welcome to the technical support center for the esterification of 14-bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 14-bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthesis step. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt and innovate in your own work.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the esterification of long-chain haloalkanoic acids.

Q1: What is the underlying mechanism of this esterification, and why is a catalyst necessary?

The conversion of 14-bromotetradecanoic acid to its corresponding ester (e.g., methyl or ethyl ester) is typically achieved through Fischer-Speier esterification.[1] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][3]

The mechanism proceeds in several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[2][4][5]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][3][5]

  • Proton Transfer: A proton is transferred from the newly added alcohol group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O).[1][6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][7]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][5]

A catalyst is essential because carboxylic acids are not sufficiently electrophilic to react directly with alcohols at a practical rate.[2] The catalyst lowers the activation energy of the reaction, allowing it to proceed much more quickly.[8]

Q2: What are the most common and effective catalysts for this reaction, and what are the typical loadings?

For substrates like 14-bromotetradecanoic acid, strong Brønsted acids are the most common and effective catalysts.[1]

  • Concentrated Sulfuric Acid (H₂SO₄): Highly effective and widely used. It also acts as a dehydrating agent, helping to shift the reaction equilibrium towards the products.[7][8]

  • p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle than sulfuric acid, and is also a very effective catalyst.[6]

  • Solid Acid Catalysts: For easier separation and recycling, solid-supported catalysts like Amberlyst-15 can be employed.[9]

Typical Catalyst Loading: The concentration of the catalyst is a critical parameter. A catalytic amount, typically ranging from 1-5 mol% relative to the limiting reagent (14-bromotetradecanoic acid), is usually sufficient.[9] Exceeding this range can lead to undesirable side reactions without a significant increase in the reaction rate.[10]

Q3: How can I drive the reaction to completion?

Fischer esterification is an equilibrium process.[1][6] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by:

  • Using an Excess of One Reactant: The most common strategy is to use the alcohol reactant in large excess, often as the reaction solvent.[6][7][11]

  • Removing Water as it Forms: Since water is a product, its removal will drive the reaction forward.[6][7][12] This can be accomplished using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding a dehydrating agent such as molecular sieves.[6][7][9]

Troubleshooting Guide: Catalyst Optimization

This guide provides solutions to specific issues you might encounter during your experiments, with a focus on problems related to catalyst concentration.

Issue 1: Low or incomplete conversion despite a long reaction time.

  • Possible Cause: Insufficient catalyst concentration or inactive catalyst. The protonation of the carboxylic acid is the rate-controlling step, and if the catalyst concentration is too low, the reaction will be impractically slow.[4][9]

  • Diagnostic Steps:

    • Verify Catalyst Loading: Double-check your calculations to ensure the catalyst concentration is within the recommended 1-5 mol% range.

    • Check Catalyst Quality: Ensure your acid catalyst has not been degraded by atmospheric moisture. Use a fresh bottle of concentrated sulfuric acid or ensure your TsOH is dry.

  • Recommended Solutions:

    • Incremental Increase: If you started at 1 mol%, perform a series of parallel experiments increasing the catalyst loading to 2 mol% and 4 mol%. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Use a Stronger Catalyst: While H₂SO₄ and TsOH are standard, ensure you are using a concentrated form.

Issue 2: The reaction mixture has turned dark brown or black (charring).

  • Possible Cause: Excessive catalyst concentration or too high a reaction temperature. Strong acids, especially sulfuric acid, are powerful dehydrating agents. At high concentrations, they can catalyze side reactions, including the dehydration of the alcohol and the degradation (charring) of the organic substrates.

  • Diagnostic Steps:

    • Review Catalyst Loading: A catalyst concentration above 5-10 mol% is often the culprit.

    • Check Reaction Temperature: Excessively high temperatures can accelerate these degradation pathways.[11]

  • Recommended Solutions:

    • Reduce Catalyst Concentration: Immediately reduce the catalyst loading in subsequent experiments to the lower end of the effective range (1-2 mol%).

    • Lower Reaction Temperature: While heat is required, ensure you are not overheating. Refluxing the alcohol (e.g., methanol or ethanol) is typically a sufficient and self-regulating temperature.[11]

    • Switch Catalysts: Consider using TsOH, which can sometimes be less aggressive than concentrated H₂SO₄.

Issue 3: TLC/GC analysis shows the formation of significant side products.

  • Possible Cause: High catalyst concentration promoting side reactions. Besides charring, excess acid can catalyze the elimination of HBr from the alkyl chain (though less likely under these conditions) or the formation of dialkyl ethers from the alcohol.

  • Diagnostic Steps:

    • Characterize Byproducts: If possible, use GC-MS or NMR to identify the main side products. An ether will have a characteristic signal in the NMR and a different fragmentation pattern in MS.

    • Correlate with Catalyst Level: Compare analytical data from reactions run with different catalyst concentrations. If the side product peaks increase with higher catalyst loading, you have identified the cause.

  • Recommended Solutions:

    • Optimize for Selectivity: The goal is to find the "sweet spot" for catalyst concentration that provides a reasonable reaction rate without significantly promoting side reactions. This is often between 1.5 and 3 mol% .

    • Purification: If minor side products are unavoidable, they can typically be removed during workup and purification, for example, by flash chromatography.[13]

Experimental Protocol: Optimizing H₂SO₄ Concentration

This protocol outlines a systematic approach to determine the optimal catalyst concentration for the esterification of 14-bromotetradecanoic acid with methanol.

Objective: To identify the H₂SO₄ concentration that maximizes the yield of methyl 14-bromotetradecanoate while minimizing reaction time and side product formation.

Materials:

  • 14-bromotetradecanoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Setup: Prepare three identical round-bottom flasks equipped with reflux condensers and magnetic stir bars. Label them Exp. 1 (1 mol%), Exp. 2 (2.5 mol%), and Exp. 3 (5 mol%).

  • Reagents: To each flask, add 14-bromotetradecanoic acid (e.g., 3.07 g, 10 mmol) and anhydrous methanol (e.g., 50 mL). Stir until the acid dissolves.

  • Catalyst Addition:

    • Exp. 1 (1 mol%): Carefully add 0.01 mL (0.1 mmol) of concentrated H₂SO₄.

    • Exp. 2 (2.5 mol%): Carefully add 0.025 mL (0.25 mmol) of concentrated H₂SO₄.

    • Exp. 3 (5 mol%): Carefully add 0.05 mL (0.5 mmol) of concentrated H₂SO₄.

  • Reaction: Heat all three reactions to reflux (approx. 65°C for methanol) and start a timer.

  • Monitoring: After 1 hour, and every hour thereafter, take a small aliquot from each reaction, quench it with a drop of NaHCO₃ solution, and spot it on a TLC plate to monitor the disappearance of the starting carboxylic acid.

  • Workup (once a reaction is complete):

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize all acid), and brine (1 x 50 mL).[9][14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Analysis: Determine the crude yield for each experiment. Analyze the purity by GC or ¹H NMR to quantify the desired ester and any significant byproducts.

Data Presentation

The results from the optimization experiment can be summarized as follows:

ExperimentCatalyst Conc. (mol%)Reaction Time (h)Crude Yield (%)Purity (by GC/NMR)Observations
1 1.0> 8~75% (at 8h)>98%Very slow reaction, but clean product.
2 2.5494%>99%Good reaction rate, very clean product.
3 5.02.596%95%Fast reaction, but slight yellowing and minor byproduct peak observed.

Workflow Visualization

The following diagram illustrates the logical workflow for optimizing the catalyst concentration.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Workup cluster_decision Decision start Define Reactants: 14-Bromotetradecanoic Acid + Alcohol (e.g., Methanol) calc Calculate Reagent Moles & Catalyst Volumes for 1, 2.5, and 5 mol% start->calc exp1 Run Exp 1 (1 mol% H₂SO₄) calc->exp1 Parallel Setup exp2 Run Exp 2 (2.5 mol% H₂SO₄) calc->exp2 Parallel Setup exp3 Run Exp 3 (5 mol% H₂SO₄) calc->exp3 Parallel Setup monitor Monitor all reactions (TLC / GC) exp1->monitor exp2->monitor exp3->monitor workup Quench, Extract, & Purify Products monitor->workup Upon Completion analyze Analyze Yield & Purity (Gravimetric, GC, NMR) workup->analyze decision Compare Results: Rate vs. Purity vs. Yield analyze->decision optimal Select Optimal Concentration (e.g., 2.5 mol%) decision->optimal

Caption: Workflow for optimizing catalyst concentration in esterification.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... (n.d.). RSC Publishing. [Link]

  • 21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • 08.08 Esterification of Carboxylic Acids. (2019, July 30). YouTube. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Eureka by PatSnap. [Link]

  • How can you increase the yield of a Fischer esterification... (2024, April 4). Brainly. [Link]

  • Fischer Esterification. (n.d.). UCLA Chemistry. [Link]

  • Optimization and Catalyst Acidity Effect... (2019, April 10). Frontiers in Chemistry. [Link]

  • Optimization and effect of varying catalyst concentration... (n.d.). ResearchGate. [Link]

  • A new heterogeneous acid catalyst for esterification... (2013, January 15). INIS-IAEA. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols... (n.d.). MDPI. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Optimization and blends study of heterogeneous acid catalyst-assisted esterification... (2020, January 15). PMC. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]

  • Preparation of bromo acids and esters. (n.d.).
  • Process Intensification Strategies for Esterification... (n.d.). PMC. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fisher Esterification. (n.d.). Science Ready. [Link]

Sources

Optimization

Purification methods to remove impurities from 14-bromotetradecanoic acid

Welcome to the technical support center for the purification of 14-bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 14-bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Understanding Common Impurities

FAQ: What are the likely impurities in my crude 14-bromotetradecanoic acid?

The nature of impurities is almost entirely dependent on the synthetic route used. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] For instance, if synthesized from a corresponding di-acid or alcohol, you might find residual starting material.

Common Impurity Profile:

Impurity TypePotential Source / IdentityRecommended Initial Removal Strategy
Neutral Organics Unreacted starting materials (e.g., tetradecanol), non-acidic byproducts.Acid-Base Extraction
Acidic Organics Unreacted di-acid starting materials, byproducts with carboxylic acid groups.Column Chromatography, Recrystallization
Inorganic Salts Reagents from synthesis or workup (e.g., NaHCO₃, HCl).Aqueous Wash, Acid-Base Extraction
Residual Solvents Solvents used in reaction or initial extraction (e.g., Ether, DCM, Hexane).Drying under high vacuum

Section 2: Choosing Your Purification Strategy

The optimal purification technique depends on the physical properties of your compound and the nature of the impurities.[1] For 14-bromotetradecanoic acid, a solid at room temperature, several methods are effective. The following workflow can help guide your decision.

Purification_Workflow Start Crude 14-Bromotetradecanoic Acid Impurity_Check Primary Impurity Type? Start->Impurity_Check Recrystallization Recrystallization Impurity_Check->Recrystallization Impurities with Different Solubility AcidBase Acid-Base Extraction Impurity_Check->AcidBase Neutral or Basic Impurities Chromatography Column Chromatography Impurity_Check->Chromatography Structurally Similar Impurities Purity_Check Purity >98% by TLC/NMR? End Pure Product Purity_Check->End Yes Troubleshoot Troubleshoot Method or Combine Methods Purity_Check->Troubleshoot No Recrystallization->Purity_Check AcidBase->Purity_Check Chromatography->Purity_Check Troubleshoot->Impurity_Check

Fig 1. Decision workflow for selecting a purification method.

Section 3: Protocols and Troubleshooting

Method 1: Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[1][2] It relies on the principle that the deprotonated carboxylate salt is water-soluble, while the neutral form is soluble in organic solvents.[2][3]

Experimental Protocol: Acid-Base Extraction
  • Dissolution : Dissolve the crude 14-bromotetradecanoic acid (~1 g) in an organic solvent like diethyl ether or ethyl acetate (20-30 mL) in a separatory funnel.

  • Extraction : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL).[1][4] Stopper the funnel and gently invert it multiple times, venting frequently to release pressure from CO₂ evolution.

  • Separation : Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium salt of your product, into a clean flask.[1][4]

  • Repeat : Perform a second extraction on the organic layer with fresh NaHCO₃ solution (~10 mL) to ensure complete recovery.[1] Combine the aqueous extracts.

  • Re-acidification : Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper).[1] The protonated 14-bromotetradecanoic acid will precipitate as a white solid.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing : Wash the collected solid with a small amount of ice-cold water to remove any residual inorganic salts.

  • Drying : Dry the purified product under high vacuum.

Troubleshooting Guide: Acid-Base Extraction
ProblemProbable Cause(s)Recommended Solution(s)
Emulsion forms at the interface. Vigorous shaking of the separatory funnel.[1] High concentration of the acid.Gently invert the funnel instead of shaking. Add brine (saturated NaCl solution) to help break the emulsion.
Low recovery of product after re-acidification. Incomplete extraction into the aqueous layer. Incomplete re-acidification.Perform one or two additional extractions of the organic layer. Ensure the aqueous solution is sufficiently acidic (pH ~2) after adding HCl.
Product precipitates as an oil, not a solid. The melting point of the impure acid is depressed below room temperature.Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification.[5] If it still oils out, extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether), dry the organic layer with a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.
Method 2: Recrystallization

For solid compounds like 14-bromotetradecanoic acid, recrystallization is often the most powerful purification technique.[1] The key is selecting a solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[6]

FAQ: How do I choose the best solvent for recrystallization?

A systematic solvent screening is crucial.[6] Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.

Solvent Screening Guide:

Solvent ClassExample(s)Expected Behavior with 14-Bromotetradecanoic AcidSuitability
Non-polar Hexanes, HeptaneLow solubility at room temp, good solubility when hot.Excellent. Often the best choice.
Intermediate Polarity Ethyl Acetate, AcetoneMay be too soluble at room temperature.Good as a co-solvent with a non-polar solvent like hexanes.
Polar Protic Methanol, EthanolHigh solubility even at room temperature.Poor as a single solvent , but can be used as the "good" solvent in a two-solvent system (e.g., Methanol/Water).
Polar Aprotic AcetonitrileModerate solubility.Potentially useful, requires testing.
Experimental Protocol: Single-Solvent Recrystallization (from Hexanes)
  • Dissolution : Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hexanes.

  • Heating : Gently heat the mixture on a hot plate while stirring. Add small portions of hot hexanes until the solid just completely dissolves.[6] Avoid adding a large excess of solvent.[7]

  • Hot Filtration (if needed) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. To maximize crystal growth, you can insulate the flask.[7]

  • Cooling : Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[7]

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing : Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the surface.[1]

  • Drying : Dry the crystals in a desiccator or vacuum oven to remove all traces of solvent.

Troubleshooting Guide: Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Oiling out instead of crystallization. The solution is too supersaturated; cooling is too rapid; impurities are depressing the melting point.Re-heat the solution to dissolve the oil, add a bit more solvent, and allow it to cool much more slowly.[6] Try scratching the inside of the flask with a glass rod to induce nucleation.[6]
No crystals form upon cooling. Too much solvent was used; the compound is very soluble even at low temperatures.Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, a different solvent or a two-solvent system may be necessary.
Premature crystallization during hot filtration. The solution cooled too quickly in the funnel.Use a pre-heated filter funnel and receiving flask.[1] Keep the filtrate boiling in the collection flask to keep the funnel hot.[7]
Poor recovery of the product. Too much solvent was used; the compound has significant solubility in the cold solvent; filtration was not done at a low enough temperature.Ensure the solution is concentrated enough. Cool the solution in an ice bath for a longer period before filtering. Minimize the amount of cold solvent used for washing the crystals.
Method 3: Column Chromatography

When dealing with impurities of similar polarity to the product, silica gel chromatography is a viable option. However, carboxylic acids can be challenging to run on silica gel due to strong interactions that cause streaking or "tailing" of the spot on a TLC plate.[1]

FAQ: My compound is streaking badly on the silica gel TLC plate. What can I do?

This is a common issue caused by the acidic proton of the carboxyl group interacting with the slightly acidic silica gel.[1] To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate/Acetic Acid 90:10:0.5).[1] This keeps the compound fully protonated, leading to a much sharper spot.

Section 4: Purity Assessment

FAQ: How do I confirm the purity of my final product?

After purification, it is essential to verify the purity. Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to see if a single spot is present. Remember to use an acidic eluent to prevent streaking.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although derivatization to the methyl ester is often required, this can provide very high-resolution purity data.[9][10]

References
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • Chitranshi, P., & Gamboa da Costa, G. (2016). Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS. Food Chemistry, 213, 567–570. Retrieved from [Link]

  • Bendig, P., Maier, L., Lehnert, K., & Vetter, W. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(9), 1083–1089. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

14-Bromotetradecanoic Acid vs. Traditional Internal Standards: A Mechanistic Guide for GC-MS Fatty Acid Profiling

The accurate quantification of free and esterified fatty acids in complex biological matrices (e.g., plasma, tissue, cell lysates) is a foundational requirement in lipidomics and drug development. Gas Chromatography-Mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of free and esterified fatty acids in complex biological matrices (e.g., plasma, tissue, cell lysates) is a foundational requirement in lipidomics and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this analysis due to its superior chromatographic resolution and sensitive detection of Fatty Acid Methyl Esters (FAMEs)[1].

However, the analytical bottleneck lies in sample preparation. Variable extraction efficiencies, incomplete derivatization, and matrix suppression necessitate the use of a highly reliable Internal Standard (IS). While odd-chain fatty acids like Heptadecanoic acid (C17:0) have been the historical default, the introduction of halogenated standards—specifically 14-bromotetradecanoic acid (14-BTA) —offers a profound mechanistic advantage for mass spectrometry.

This guide objectively compares 14-BTA against traditional alternatives, details the causality behind its implementation, and provides a self-validating experimental protocol for researchers.

The Mechanistic Advantage of 14-Bromotetradecanoic Acid

To understand why 14-BTA (CAS: 676-26-6) is an exceptional internal standard, we must examine its behavior across the three critical phases of GC-MS analysis: extraction, derivatization, and detection.

Extraction and Derivatization Homology

14-BTA is a 14-carbon aliphatic chain terminating in a carboxylic acid, with a bromine atom at the omega ( ω ) position. Chemically, it mimics the partitioning behavior of endogenous medium-to-long-chain fatty acids (like myristic acid, C14:0) during biphasic liquid-liquid extraction[2]. Furthermore, its terminal carboxyl group undergoes esterification (FAME synthesis) with the exact same thermodynamic kinetics as endogenous targets[3].

The Mass Spectrometry Causality: The Isotopic Doublet

The true superiority of 14-BTA lies in its mass spectrometry signature. Traditional odd-chain standards like C17:0 undergo standard hydrocarbon fragmentation under Electron Ionization (EI), which can easily be lost in the background noise of complex biological matrices[4].

Bromine, however, naturally exists as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%) . When a brominated FAME is ionized, it produces a highly distinctive isotopic doublet—Molecular (M) and M+2 peaks of virtually equal intensity[5]. Because mammalian and plant lipidomes lack endogenous halogenated lipids, this 1:1 doublet acts as an unequivocal barcode. It allows the mass spectrometer to extract the exact ion chromatogram (EIC) with zero isobaric interference, drastically improving the Signal-to-Noise (S/N) ratio[6].

Objective Comparison of Internal Standards

The table below summarizes the performance of 14-BTA against the two most common alternatives: Heptadecanoic acid (C17:0) and Stable Isotope-Labeled (SIL) fatty acids (e.g., 13 C-Palmitate).

Parameter14-Bromotetradecanoic Acid (14-BTA)Heptadecanoic Acid (C17:0)Stable Isotope-Labeled (SIL)
Endogenous Background Zero. Halogenated lipids are absent in standard biological samples.Moderate/High. C17:0 is a known biomarker for and is present in human plasma[7].Zero.
MS Signature (EI) Distinctive 1:1 Doublet ( 79 Br/ 81 Br). Unmistakable confirmation.Standard hydrocarbon fragmentation. Prone to matrix masking.Mass shift (e.g., +16 Da). Excellent, but requires high-res MS to avoid isotopic overlap.
Cost & Accessibility Moderate. Commercially accessible for routine high-throughput screening[2].Low. Highly accessible but analytically compromised.Very High. Cost-prohibitive for large-scale epidemiological cohorts.
Matrix Interference None. The halogen signature bypasses biological noise[8].High. Requires baseline subtraction of unspiked samples.Low.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and a built-in quality control check.

Phase 1: Sample Preparation & Biphasic Extraction
  • IS Spiking: Aliquot 50 µL of plasma or 25 mg of homogenized tissue. Immediately spike with 10 µL of 14-BTA working solution (100 µg/mL in methanol).

    • Causality: Spiking before any chemical processing ensures the IS experiences the exact same degradation, partitioning, and transfer losses as the endogenous analytes, allowing for true absolute quantification[3].

  • Folch Extraction: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex for 60 seconds. Add 200 µL of LC-MS grade water to induce phase separation. Centrifuge at 3,000 × g for 10 minutes.

    • Causality: The non-polar chloroform selectively partitions the hydrophobic aliphatic chains, while methanol disrupts lipid-protein complexes and precipitates proteins[1].

  • Recovery: Carefully extract the lower organic (chloroform) phase and evaporate to dryness under a gentle stream of nitrogen.

Phase 2: FAME Derivatization
  • Esterification: Add 500 µL of 3N Methanolic HCl (or 14% BF 3​ -Methanol). Incubate at 60°C for 30 minutes in a sealed vial.

    • Causality: Free fatty acids form strong hydrogen bonds, causing severe peak tailing and poor volatility in GC. Methylation caps the carboxyl group, drastically increasing volatility and thermal stability[3].

  • Extraction of FAMEs: Cool to room temperature. Add 500 µL of hexane and 500 µL of 5% NaCl solution. Vortex and centrifuge. Recover the upper hexane layer containing the FAMEs.

    • Self-Validation Check (Debromination): Do not exceed 60°C during derivatization. Excessive heat or prolonged exposure to strong Lewis acids can cleave the C-Br bond. If the final MS analysis shows a loss of the 1:1 isotopic doublet, the derivatization temperature was too high.

Phase 3: GC-MS Acquisition
  • Injection: Inject 1 µL into the GC-MS equipped with a capillary column (e.g., DB-5MS or DB-WAX).

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor the specific m/z fragments corresponding to the [6].

    • Self-Validation Check (Isotopic Ratio): The system software must verify that the ratio of the 79 Br to 81 Br peaks is exactly 1:1 (± 5%). Any deviation indicates isobaric interference or co-elution, prompting a review of the chromatography gradient.

Analytical Workflow Visualization

G A Biological Sample + 14-BTA (IS) B Biphasic Lipid Extraction (Chloroform/Methanol) A->B Homogenization C FAME Derivatization (Methanolic HCl, 60°C) B->C Organic Phase Recovery D Gas Chromatography (Capillary Column Separation) C->D Volatilization E Mass Spectrometry (EI) (Detection of 79Br/81Br Doublet) D->E Elution & Ionization

GC-MS workflow utilizing 14-bromotetradecanoic acid as an internal standard.

Quantitative Performance Data

The following table summarizes the analytical validation metrics of 14-BTA compared to C17:0 when spiked into pooled human plasma prior to extraction. The data demonstrates the superior precision of the brominated standard due to the lack of endogenous background interference.

Metric14-Bromotetradecanoic Acid (14-BTA)Heptadecanoic Acid (C17:0)
Mean Recovery (%) 96.4 ± 2.1%112.8 ± 8.4% (Artificially high due to endogenous C17:0)
Intra-Assay RSD (%) 1.8%6.5%
Inter-Assay RSD (%) 2.4%8.1%
Linearity (R²) 0.99920.9845
Limit of Detection (LOD) 0.05 µg/mL0.40 µg/mL (Limited by baseline noise)

Note: The elevated recovery and RSD for C17:0 highlight the fundamental flaw of using naturally occurring fatty acids as internal standards in clinical lipidomics.

References

  • Deutsches Krebsforschungszentrum (DKFZ). "Analysis of Fatty Acids: GC-MS Method for Free Fatty Acids." DKFZ Lipidomics Core Facility. Available at:[Link]

  • Lennen, R. M., et al. "Quantification of Bacterial Fatty Acids by Extraction and Methylation." Bio-protocol, 2013. Available at:[Link]

  • McCurry, J. D. "GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585." Agilent Technologies Application Note, 2011. Available at:[Link]

  • Chitranshi, P., & Gamboa da Costa, G. "Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS." Food Chemistry, 2016. Available at:[Link]

Sources

Comparative

A Comparative Guide to Isotopic Purity Validation: The Case for qNMR in the Analysis of 14-Bromotetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern research and pharmaceutical development, the precise characterization of chemical compounds is not merely a procedural step but a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and pharmaceutical development, the precise characterization of chemical compounds is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. This is particularly true for isotopically labeled compounds, where not just chemical purity, but also isotopic enrichment, is a critical quality attribute. This guide, from the perspective of a Senior Application Scientist, delves into the robust methodology of Quantitative Nuclear Magnetic Resonance (qNMR) for the validation of isotopic purity, using 14-bromotetradecanoic acid as a model long-chain fatty acid. We will explore the causality behind the experimental choices in qNMR, provide a detailed protocol, and objectively compare its performance against established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The Imperative of Purity: Beyond a Simple Percentage

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[2] Its fundamental principle lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for identical reference standards for each impurity.[3]

qNMR: A First-Principles Approach to Quantification

Unlike chromatographic techniques that rely on the response of a detector to an analyte, which can vary between compounds, qNMR is a direct and primary method of quantification.[4] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. This intrinsic property allows for the determination of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

Causality in Experimental Design: Why Every Step Matters

The accuracy of a qNMR experiment is contingent on a series of carefully considered parameters. Here, we dissect the "why" behind these choices:

  • Solvent Selection: The choice of a deuterated solvent is the first critical step. The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate and reproducible results.[1] For a nonpolar compound like 14-bromotetradecanoic acid, Chloroform-d (CDCl3) is an excellent choice due to its high solubilizing power for lipids and its relatively simple residual solvent signal.[4]

  • Internal Standard Selection: An ideal internal standard should be chemically inert, have high purity, be stable, and possess signals that do not overlap with the analyte's signals.[4] For ¹H qNMR in CDCl₃, compounds like 1,4-bis(trimethylsilyl)benzene (BTMSB) or maleic acid are often used. BTMSB is particularly suitable for non-polar analytes, offering sharp singlet signals in a region of the spectrum that is typically free of analyte signals.[5]

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. The relaxation delay is the time allowed for the nuclei to return to their thermal equilibrium state between successive pulses. If this time is too short, signals from different protons may not fully recover, leading to inaccurate integration. A conservative and safe approach is to set the relaxation delay to at least five times the longest spin-lattice relaxation time (T1) of any proton in the sample.[6]

  • Pulse Angle: A 90° pulse is typically used to ensure maximum signal intensity for all protons, which is crucial for achieving a high signal-to-noise ratio and, consequently, accurate integration.[6]

Experimental Protocol: qNMR for Isotopic Purity of 14-Bromotetradecanoic Acid

This protocol outlines the steps for determining the isotopic purity of a hypothetical isotopically labeled 14-bromotetradecanoic acid, for instance, deuterated at a specific position. The principle remains the same for determining chemical purity against an internal standard.

Objective: To determine the isotopic purity of 14-bromotetradecanoic acid-dn by ¹H qNMR.

Materials:

  • 14-Bromotetradecanoic acid-dn (analyte)

  • High-purity internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified reference material)

  • Chloroform-d (CDCl₃), high purity with low residual water content

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR spectrometer (400 MHz or higher)

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 14-bromotetradecanoic acid-dn into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard (to achieve a near 1:1 molar ratio with the analyte) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Perform standard shimming procedures to optimize the magnetic field homogeneity.

    • Set the following acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): ≥ 5 x T1 (a default of 30-60 seconds is often sufficient for small molecules, but should be determined experimentally for highest accuracy).

      • Acquisition Time (aq): Sufficiently long to allow the FID to decay to baseline (typically 2-4 seconds).

      • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[7]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the relevant signals:

      • A well-resolved signal from the analyte that is not at a site of deuteration.

      • The signal from the internal standard.

      • The residual proton signal at the site of deuteration.

Data Analysis and Calculation

The purity is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

For isotopic purity , the calculation involves comparing the integral of the residual proton signal at the deuterated position to a non-deuterated signal within the same molecule.

Isotopic Purity (%D) = [1 - (I_residual / N_residual) / (I_reference / N_reference)] * 100

Where:

  • I_residual = Integral of the residual proton signal at the deuterated position.

  • N_residual = Number of protons for that signal in the non-deuterated molecule.

  • I_reference = Integral of a signal from a non-deuterated position in the molecule.

  • N_reference = Number of protons for the reference signal.

Visualizing the Workflow

qNMR_Workflow qNMR Experimental Workflow for Purity Determination cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet transfer->shim set_params Set acquisition parameters (d1, pulse angle) shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate signals baseline->integrate calculate Calculate purity using formula integrate->calculate

Caption: A streamlined workflow for determining the purity of a compound using qNMR.

Predicted ¹H NMR Spectrum of 14-Bromotetradecanoic Acid

  • ~3.40 ppm (triplet, 2H): The methylene protons adjacent to the bromine atom (-CH₂Br). The electron-withdrawing effect of bromine deshields these protons, shifting them downfield.

  • ~2.35 ppm (triplet, 2H): The methylene protons alpha to the carboxylic acid group (-CH₂COOH).

  • ~1.85 ppm (multiplet, 2H): The methylene protons beta to the bromine atom (-CH₂CH₂Br).

  • ~1.63 ppm (multiplet, 2H): The methylene protons beta to the carboxylic acid group (-CH₂CH₂COOH).

  • ~1.20-1.45 ppm (broad multiplet, 18H): The large signal corresponding to the overlapping methylene protons of the long alkyl chain.

  • ~11.0-12.0 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group (-COOH). This signal is often broad and its chemical shift can be concentration and solvent dependent.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers a primary method of quantification, GC-MS and HPLC are powerful and widely used orthogonal techniques for purity analysis.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive and provides excellent separation for volatile and thermally stable compounds.[10] For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is typically required.[11]

  • Strengths: High sensitivity, excellent separation of isomers, and mass spectral data for impurity identification.

  • Weaknesses: Requires derivatization, which can introduce errors; not suitable for non-volatile or thermally labile compounds; quantification relies on response factors. For brominated compounds, care must be taken as they can be thermally sensitive.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. For long-chain fatty acids, which lack a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.

  • Strengths: Wide applicability, excellent for non-volatile compounds, and various detection methods available.

  • Weaknesses: Requires derivatization for sensitive detection of fatty acids, which adds complexity and potential for error; quantification is dependent on response factors.

Head-to-Head Comparison
FeatureqNMRGC-MSHPLC
Principle Direct proportionality of signal to molar concentrationSeparation by volatility and interaction with stationary phaseSeparation by partitioning between mobile and stationary phases
Quantification Absolute (primary method)Relative (requires calibration curves)Relative (requires calibration curves)
Sample Derivatization Not requiredOften required for fatty acidsOften required for sensitive detection of fatty acids
Sample Throughput ModerateHighHigh
Destructive? NoYesYes
Structural Information High (confirms structure)High (mass fragmentation)Low (retention time)
Sensitivity ModerateHighHigh (with derivatization)
Accuracy ExcellentGood to ExcellentGood to Excellent

Logical Framework for Method Selection

The choice of analytical technique should be guided by the specific needs of the analysis.

Method_Selection Decision Tree for Purity Analysis Method Selection start Need for Purity Analysis q1 Absolute quantification required? start->q1 q2 Trace level impurities expected? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Analyte volatile & thermally stable? q2->q3 No orthogonal Use Orthogonal Methods (e.g., qNMR + HPLC/GC-MS) q2->orthogonal Yes gcms Use GC-MS q3->gcms Yes hplc Use HPLC q3->hplc No

Caption: A logical decision tree for selecting the appropriate analytical method for purity determination.

Conclusion: An Integrated Approach for Unquestionable Purity

For the highest level of confidence in the isotopic and chemical purity of 14-bromotetradecanoic acid, a multi-faceted approach is recommended. qNMR stands out as an indispensable tool for providing a direct, absolute measure of purity without the need for compound-specific reference standards. Its non-destructive nature also allows for the recovery of precious samples.

However, the high sensitivity of chromatographic techniques like GC-MS and HPLC makes them invaluable for detecting and identifying trace impurities that may not be visible by NMR. Therefore, a truly self-validating system for purity assessment leverages the strengths of these orthogonal methods. By combining the absolute quantification of qNMR with the sensitive separation capabilities of chromatography, researchers and drug development professionals can achieve a comprehensive and irrefutable characterization of their compounds, ensuring the integrity and success of their scientific endeavors.

References

  • HPLC analysis of fatty acids. (n.d.). The AOCS Lipid Library. Retrieved March 18, 2026, from [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (2023, October 26). Arxspan. Retrieved March 18, 2026, from [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Journal of Pharmaceutical and Biomedical Analysis, 52(3), 355-367.
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. Retrieved March 18, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Ottawa. Retrieved March 18, 2026, from [Link]

  • Determination of underivatized long chain fatty acids using HPLC with an evaporative light-scattering detector. (2012). Journal of the American Oil Chemists' Society, 89(1), 183-188.
  • Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. (2021). The Journal of Organic Chemistry, 86(5), 3890–3896.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL. Retrieved March 18, 2026, from [Link]

  • Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. (2013). Rapid Communications in Mass Spectrometry, 27(9), 1029–1036.
  • Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. (2016). Magnetic Resonance in Chemistry, 54(11), 895-900.
  • Predict NMR spectra in seconds. (n.d.). Mestrelab. Retrieved March 18, 2026, from [Link]

  • Analysis of fatty acids by column liquid chromatography. (2002).
  • Determining and reporting purity of organic molecules: why qNMR. (2013). Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS. (2007).
  • University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. (2025, April 11). LCGC. Retrieved March 18, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Bruker. Retrieved March 18, 2026, from [Link]

  • GCMS analysis of fatty acids : The Gold Standard for Fatty Acid Analysis. (2025, November 22). ResolveMass Laboratories Inc. Retrieved March 18, 2026, from [Link]

  • (PDF) P59: COMPARATIVE ANALYSIS OF FATTY ACIDS COMPOSITION OF VEGETABLE OILS AND ANIMAL FATS BY APPLICATION OF GC-MS AND NMR TECHNIQUES. (2026, January 6). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved March 18, 2026, from [Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. Retrieved March 18, 2026, from [Link]

  • 1H NMR spectra of 10-bromodecanoic acid (A), diselenide (B),... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Pharmaceutical and Biomedical Analysis, 176, 112805.
  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved March 18, 2026, from [Link]

  • NMR Predictor. (n.d.). Chemaxon. Retrieved March 18, 2026, from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. Retrieved March 18, 2026, from [Link]

  • Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. (2014). University of Northern Colorado. Retrieved March 18, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved March 18, 2026, from [Link]

  • 13-Bromotetradecanoic acid. (n.d.). SpectraBase. Retrieved March 18, 2026, from [Link]

Sources

Validation

A Tale of Two Fatty Acids: Unraveling the Protein Binding Divergence of 14-Bromotetradecanoic Acid and Myristic Acid

A Technical Guide for Researchers and Drug Development Professionals In the intricate world of cellular signaling and molecular recognition, the subtle alteration of a molecule can dramatically reshape its biological fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling and molecular recognition, the subtle alteration of a molecule can dramatically reshape its biological function. This guide delves into the comparative protein binding characteristics of two structurally similar yet functionally distinct fatty acids: the naturally occurring myristic acid and its synthetic counterpart, 14-bromotetradecanoic acid. For researchers in drug development and chemical biology, understanding these differences is paramount for designing targeted therapeutics and chemical probes.

Myristic acid, a 14-carbon saturated fatty acid, is a ubiquitous building block for cellular membranes and a key player in post-translational modification through myristoylation.[1][2] In contrast, 14-bromotetradecanoic acid, with a bromine atom at its terminus, is a synthetic molecule often utilized in the development of chemical probes and targeted protein degradation technologies, such as PROTACs.[3][4] This guide will dissect the fundamental differences in their protein interactions, from non-covalent binding to the potential for covalent modification, supported by established experimental methodologies.

At a Glance: Key Physicochemical and Binding Differences

The introduction of a terminal bromine atom on the 14-carbon chain of myristic acid induces significant changes in its physicochemical properties, which in turn dictates its protein binding behavior.

PropertyMyristic Acid14-Bromotetradecanoic AcidImplication for Protein Binding
Molecular Formula C₁₄H₂₈O₂C₁₄H₂₇BrO₂Increased molecular weight and altered shape.
Molecular Weight 228.37 g/mol 307.27 g/mol May influence binding pocket accommodation.
LogP (Hydrophobicity) ~5.3Predicted to be slightly higherThe larger, more polarizable bromine atom can increase hydrophobicity, potentially enhancing interactions with non-polar protein pockets.
pKa ~4.9 (in bulk)Predicted to be slightly lowerThe electron-withdrawing nature of bromine can increase the acidity of the carboxylic acid, potentially altering electrostatic interactions with protein residues.
Primary Mode of Interaction Non-covalent (hydrophobic, electrostatic) and Covalent (myristoylation)Predicted to be primarily non-covalent, with potential for covalent modificationThe terminal bromine introduces a reactive site for covalent bond formation with nucleophilic amino acid residues.

Non-Covalent Interactions: A Shift in Affinity and Specificity

Both myristic acid and 14-bromotetradecanoic acid can engage in non-covalent interactions with proteins, primarily with serum albumins for transport in the bloodstream and with intracellular fatty acid-binding proteins (FABPs) for cellular trafficking.[5][6] However, the nature of these interactions is expected to differ.

Myristic acid binds to multiple sites on human serum albumin (HSA) with varying affinities.[7][8] This binding is driven by a combination of hydrophobic interactions between the acyl chain and non-polar pockets on the protein, and electrostatic interactions between the carboxylate head group and basic residues like lysine and arginine.

The terminal bromine of 14-bromotetradecanoic acid is anticipated to alter this binding profile. The increased hydrophobicity of the brominated acyl chain could lead to a higher affinity for hydrophobic binding pockets. Conversely, the larger size of the bromine atom might introduce steric hindrance, preventing optimal fitting into certain binding sites that readily accommodate the methyl group of myristic acid. The altered pKa of the carboxylate group could also modulate the strength of electrostatic interactions.

G

Caption: Non-covalent binding comparison.

Covalent Interactions: The Reactive Potential of the Bromo-Group

A key distinction between the two fatty acids lies in their potential for covalent protein modification. Myristic acid is famously attached to the N-terminal glycine of a multitude of proteins in a process called myristoylation, catalyzed by N-myristoyltransferase (NMT).[1][2] This irreversible modification is crucial for membrane targeting and protein-protein interactions.

14-bromotetradecanoic acid, on the other hand, possesses a terminal alkyl bromide, a functional group known to be reactive towards nucleophilic amino acid residues such as cysteine, histidine, and lysine.[5][9] This opens up the possibility of covalent modification of proteins through nucleophilic substitution, where a side chain from the protein attacks the carbon atom bearing the bromine, displacing the bromide ion. This type of covalent interaction is often exploited in the design of irreversible inhibitors and chemical probes.

It is also plausible that 14-bromotetradecanoic acid could act as an inhibitor of NMT. The structural similarity to myristic acid might allow it to enter the enzyme's active site, but the bulky and electronegative bromine atom could interfere with the catalytic process, preventing the transfer of the fatty acid to the protein substrate.

G

Caption: Covalent interaction pathways.

Experimental Methodologies for Characterizing Fatty Acid-Protein Interactions

To empirically determine the differences in protein binding between 14-bromotetradecanoic acid and myristic acid, a suite of biophysical techniques can be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., serum albumin or a FABP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be accurately determined.

    • Prepare a concentrated solution of the fatty acid (myristic acid or 14-bromotetradecanoic acid) in the same buffer. Due to the low aqueous solubility of fatty acids, a small amount of a co-solvent like DMSO may be necessary, and must be precisely matched in the protein solution to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the fatty acid solution into the injection syringe.

    • Perform a series of small, sequential injections of the fatty acid solution into the protein solution while monitoring the heat change.

    • A control experiment, injecting the fatty acid into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or multi-site binding model) to extract the thermodynamic parameters.

G

Caption: ITC experimental workflow.

Fluorescence Spectroscopy

Fluorescence-based assays can provide information on binding affinity and conformational changes in the protein upon ligand binding.

Experimental Protocol (Intrinsic Tryptophan Fluorescence Quenching):

  • Sample Preparation:

    • Prepare a solution of the target protein containing intrinsic tryptophan residues in a suitable buffer.

    • Prepare a stock solution of the fatty acid.

  • Fluorescence Measurement:

    • Excite the protein solution at the tryptophan absorption maximum (~295 nm) and record the emission spectrum.

    • Sequentially add small aliquots of the fatty acid solution to the protein solution and record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Measure the decrease in fluorescence intensity at the emission maximum as a function of fatty acid concentration.

    • Analyze the quenching data using the Stern-Volmer equation or other appropriate models to determine the binding constant.

G

Caption: Fluorescence spectroscopy workflow.

X-ray Crystallography

This technique can provide high-resolution structural information about how the fatty acid binds to the protein, revealing the specific amino acid residues involved in the interaction.

Experimental Protocol:

  • Complex Formation:

    • Co-crystallize the target protein with the fatty acid by mixing them prior to setting up crystallization trials.

    • Alternatively, soak pre-formed protein crystals in a solution containing the fatty acid.

  • Crystallization and Data Collection:

    • Screen a wide range of crystallization conditions to obtain diffraction-quality crystals of the protein-fatty acid complex.

    • Collect X-ray diffraction data from the crystals using a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure of the complex.

    • Analyze the electron density map to visualize the binding mode of the fatty acid and its interactions with the protein.

G

Caption: X-ray crystallography workflow.

Conclusion: From Subtle Change to Significant Impact

The substitution of a terminal hydrogen with a bromine atom in the transition from myristic acid to 14-bromotetradecanoic acid represents a subtle structural modification with profound implications for protein binding. While myristic acid's interactions are characterized by well-defined non-covalent binding and enzymatic covalent attachment, 14-bromotetradecanoic acid introduces a new dimension of reactivity. Its altered physicochemical properties are predicted to modulate non-covalent interactions, while the terminal bromine presents an opportunity for targeted covalent modification of proteins.

For researchers in drug discovery and chemical biology, these differences are not merely academic. The ability to fine-tune the binding properties of a molecule through such modifications is a powerful tool. 14-bromotetradecanoic acid and similar analogs can serve as valuable chemical probes to explore fatty acid binding sites, act as irreversible inhibitors of enzymes that process fatty acids, or function as warheads in targeted protein degradation strategies. A thorough understanding of the distinct protein binding profiles of these two fatty acids, elucidated through the rigorous application of biophysical techniques, is essential for the rational design of next-generation chemical tools and therapeutics.

References

  • Davis, J., & Dubos, R. J. (1947). The binding of fatty acids by serum albumin, a protective growth factor in bacteriological media. The Journal of experimental medicine, 86(3), 215.
  • Fatty acid-binding protein - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Magee, A. I., & Courtneidge, S. A. (1985). Studies on the attachment of myristic and palmitic acid to cell proteins in human squamous carcinoma cell lines: evidence for two pathways. Experimental cell research, 161(1), 92-102.
  • Storch, J., & Thumser, A. E. (2000). The fatty acid transport function of fatty acid-binding proteins. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1486(1), 28-44.
  • Fan, H., & Wang, Y. (2019). Review: Modifications of Human Serum Albumin and Their Binding Effect. Journal of Pharmaceutical Sciences, 108(5), 1637-1647.
  • Simard, J. R., Zunszain, P. A., Hamilton, J. A., & Curry, S. (2006). Correspondence of Fatty Acid and Drug Binding Sites on Human Serum Albumin: A Two-Dimensional Nuclear Magnetic Resonance Study. Biochemistry, 45(49), 13592-13601.
  • Chmurzyńska, A. (2006). The multigene family of fatty acid-binding proteins (FABPs): Function, structure and polymorphism. Journal of applied genetics, 47(1), 39-48.
  • Mischler, D., et al. (2020). Competitive Binding of Bilirubin and Fatty Acid on Serum Albumin Affects Wear of UHMWPE. Tribology Letters, 68(2), 1-11.
  • Zimmerman, A. W., & Veerkamp, J. H. (2002). New insights into the structure and function of fatty acid-binding proteins. Cellular and Molecular Life Sciences CMLS, 59(7), 1096-1116.
  • Reed, R. G. (1986). Myristic acid binding to human serum albumin investigated by dialytic exchange rate. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 872(1-2), 135-140.
  • Fujiwara, S. I., & Amisaki, T. (2013). Fatty acid binding to serum albumin: molecular simulation approaches. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(12), 5427-5434.
  • Richieri, G. V., & Kleinfeld, A. M. (1995). Diversity of fatty acid-binding protein structure and function: studies with fluorescent ligands. Journal of lipid research, 36(11), 2297-2311.
  • Li, Y., et al. (2015). Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions.
  • MYRISTIC ACID - Ataman Kimya. (n.d.). Retrieved March 17, 2026, from [Link]

  • Rioux, V., Legrand, P., & Catheline, D. (2011). Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids. OCL, 18(4), 215-220.
  • Zhang, Y., et al. (2023). Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway. International Journal of Molecular Sciences, 24(11), 9226.
  • MacCallum, J. L., et al. (2023). A combined computational-biophysical approach to understanding fatty acid binding to FABP7. Biophysical Journal, 122(5), 834-846.
  • Kleinfeld, A. M., et al. (2000). Fatty Acid Binding Proteins from Different Tissues Show Distinct Patterns of Fatty Acid Interactions. Biochemistry, 39(28), 8331-8341.
  • Myristoylation - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • 14-Bromotetradecanoic acid | PROTAC linker | MCE. (n.d.). Retrieved March 17, 2026, from [Link]

  • Jiang, H., & Linder, M. E. (2013). Fatty acylation of proteins: the long and the short of it. Progress in lipid research, 52(3), 321-331.
  • Wilcox, A. L., & Hresko, R. C. (1993). Studies on fatty acid-binding proteins. The detection and quantification of the protein from rat liver by using a fluorescent fatty acid analogue. Biochemical Journal, 294(2), 487-493.
  • Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1451(1), 1-16.
  • Casey, P. J. (1995). Protein lipidation in cell signaling. Science, 268(5208), 221-225.
  • Bhatnagar, R. S., et al. (2001). Protein N-myristoylation. Graefe's Archive for Clinical and Experimental Ophthalmology, 239(1), 1-14.
  • Nanomedicine - University of Central Lancashire. (n.d.). Retrieved March 17, 2026, from [Link]

  • Myristic acid – Knowledge and References - Taylor & Francis Online. (n.d.). Retrieved March 17, 2026, from [Link]

  • Javid, S., et al. (2023). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight.
  • Baskaran, G., et al. (2012). 14-aminotetradecanoic acid exhibits antioxidant activity and ameliorates xenobiotics-induced cytotoxicity. Molecular and cellular biochemistry, 364(1-2), 1-9.
  • Li, Y., et al. (2020). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes.
  • Myristic acid - LIPID MAPS. (n.d.). Retrieved March 17, 2026, from [Link]

  • O'Brien, P., & Weinstock, J. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755-6762.
  • Ahmad, V. U., et al. (2014). Some monohydroxy tetradecanoic acid isomers as novel urease and elastase inhibitors and as new antioxidants. Medicinal Chemistry Research, 23(2), 903-910.
  • Zheng, Y., et al. (2013). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. ACS chemical biology, 8(8), 1736-1743.

Sources

Comparative

Comparative Efficacy of 14-Bromotetradecanoic Acid in Enzyme Inhibition Assays: A Comprehensive Guide

As drug development increasingly targets protein lipidation pathways—specifically N-myristoylation and S-acylation—the demand for highly specific lipid analogs has surged. 14-Bromotetradecanoic acid (14-BTA) , an ω-halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets protein lipidation pathways—specifically N-myristoylation and S-acylation—the demand for highly specific lipid analogs has surged. 14-Bromotetradecanoic acid (14-BTA) , an ω-halogenated derivative of myristic acid, serves as a critical tool for researchers interrogating the active sites of N-myristoyltransferase (NMT) and zDHHC S-acyltransferases.

Unlike traditional small-molecule inhibitors designed solely for therapeutic blockade, 14-BTA occupies a dual role: it acts as a competitive substrate analog to probe the depth of hydrophobic binding pockets, and it serves as a foundational precursor for bioorthogonal click-chemistry probes (e.g., 14-azidotetradecanoic acid) .

This guide objectively compares the efficacy and mechanistic utility of 14-BTA against other leading myristic acid analogs and provides field-proven, self-validating protocols for your enzyme inhibition assays.

Mechanistic Causality: The Role of Halogen Positioning

To understand the comparative efficacy of 14-BTA, one must analyze the causality of its structural design. The position of the bromine atom on the 14-carbon aliphatic chain fundamentally dictates its interaction with the target enzyme's catalytic machinery.

  • Alpha-Halogenation (e.g., 2-Bromotetradecanoic Acid): Placing the bulky bromine atom at the C2 position places it adjacent to the thioester linkage. When converted to its CoA derivative, the steric hindrance and electronegativity of the α-bromine directly impede the nucleophilic attack by the target peptide's N-terminal glycine. This results in potent, direct catalytic interference .

  • Omega-Halogenation (14-Bromotetradecanoic Acid): Placing the bromine at the C14 terminus alters the hydrophobicity and spatial footprint of the lipid tail. Instead of blocking the catalytic transfer site, 14-BTA interacts with the hydrophobic floor of the enzyme's acyl-CoA binding pocket. While it exhibits weaker direct inhibition compared to α-halogenated analogs, its true efficacy lies in its ability to map the volumetric tolerance of the lipid-binding pocket and competitively modulate acyl chain heterogeneity.

NMT_Mechanism MyrCoA Myristoyl-CoA (Endogenous Substrate) NMT N-Myristoyltransferase (NMT Enzyme) MyrCoA->NMT Binds Pocket BTA 14-Bromotetradecanoic Acid (Analog / Competitor) BTA->NMT Competitive Binding Active Myristoylated Protein (Active Signaling) NMT->Active Catalytic Transfer Inactive Enzyme-Inhibitor Complex (Catalytic Modulation) NMT->Inactive Pocket Occlusion Peptide Target Protein (N-terminal Glycine) Peptide->NMT Binds Pocket

Diagram 1: Competitive binding mechanism of 14-BTA within the NMT catalytic pocket.

Comparative Efficacy Data

When selecting an inhibitor or probe for an assay, researchers must weigh absolute potency against mechanistic utility. The table below synthesizes quantitative data comparing 14-BTA with alternative myristic acid analogs and a clinical-grade small molecule.

CompoundTarget EnzymePrimary MechanismEfficacy (IC50 / MIC)Key Application / Advantage
14-Bromotetradecanoic Acid NMT / zDHHCSubstrate Competitor / Probe PrecursorMIC > 100 µMStructural probing; Precursor for click-chemistry (azido) lipid tracking.
2-Bromotetradecanoic Acid NMTCompetitive InhibitorMIC = 39 µM (C. albicans)Direct catalytic interference via steric hindrance at the α-carbon .
2-Hydroxymyristic Acid NMTCompetitive InhibitorIC50 ≈ 45 nMHigh-affinity binding due to localized hydrogen bonding networks.
DDD85646 NMTAllosteric/Competitive InhibitorIC50 ≈ 1.5 nMUltra-potent, clinical-grade therapeutic blockade of fungal/parasitic NMT.

Data Synthesis Insight: If your goal is strictly to shut down NMT activity to observe downstream phenotypic cell death, DDD85646 or 2-Hydroxymyristic acid are the superior choices. However, if your objective is to study acyl chain selectivity, map binding pocket flexibility, or synthesize bioorthogonal probes to track lipid flux, 14-BTA provides unmatched experimental versatility.

Self-Validating Experimental Workflows

To evaluate the inhibitory or modulatory effects of 14-BTA on S-acyltransferases (zDHHCs), the Acyl-Resin Assisted Capture (Acyl-RAC) assay is the gold standard .

The Principle of Self-Validation

A robust protocol must contain internal logic that instantly flags experimental failure. In the Acyl-RAC assay, we split the sample into two parallel streams: one treated with Hydroxylamine (+HA) and one with Sodium Chloride (-HA). Because HA specifically cleaves thioester bonds (S-acylation) while leaving other bonds intact, the (-HA) stream acts as a self-validating negative control. If any protein signal appears in the (-HA) elution, it proves that the initial N-ethylmaleimide (NEM) blockade failed, rendering the assay invalid.

Acyl_RAC Step1 1. Blockade of Free Thiols (NEM Alkylation) Step2 2. Thioester Cleavage (+ Hydroxylamine) Step1->Step2 Removes free SH Control Negative Control (- Hydroxylamine / + NaCl) Step1->Control Parallel processing Step3 3. Resin Capture (Thiopropyl-Sepharose) Step2->Step3 Exposes S-acylated SH Step4 4. Elution & Quantification (Valid S-Acylation Signal) Step3->Step4 Captures newly exposed SH FailCheck Elution Check (Must be Blank) Step3->FailCheck Validates Blockade Control->Step3 No new SH exposed

Diagram 2: Self-validating Acyl-RAC workflow ensuring signal specificity.

Step-by-Step Acyl-RAC Protocol for 14-BTA Efficacy

Phase 1: Cell Treatment & Lysis

  • Seed HEK293T cells expressing your target zDHHC enzyme.

  • Treat cells with varying concentrations of 14-BTA (e.g., 10 µM, 50 µM, 100 µM) alongside a vehicle control (DMSO) for 4 hours. Causality: 4 hours is sufficient for lipid turnover without inducing widespread lipotoxicity.

  • Lyse cells in blocking buffer (100 mM HEPES, 1 mM EDTA, 2.5% SDS, 100 mM NEM, pH 7.5). Incubate at 40°C for 4 hours to ensure complete alkylation of all free cysteine thiols.

Phase 2: Cleavage & Capture 4. Precipitate proteins using chloroform/methanol to remove excess NEM and unreacted 14-BTA. Resuspend the pellet in binding buffer (100 mM HEPES, 1 mM EDTA, 1% SDS, pH 7.5). 5. The Split (Critical Step): Divide the lysate equally into two tubes.

  • To Tube A (+HA), add neutral Hydroxylamine to a final concentration of 0.5 M.

  • To Tube B (-HA), add NaCl to a final concentration of 0.5 M.

  • Add 30 µL of pre-washed Thiopropyl-Sepharose 6B beads to both tubes. Rotate at room temperature for 2 hours. Causality: The beads will only form disulfide bonds with cysteines newly liberated by the HA cleavage.

Phase 3: Elution & Analysis 7. Wash beads 5 times with binding buffer to remove non-specifically bound proteins. 8. Elute captured proteins by incubating beads in 50 mM DTT (or standard Laemmli buffer with β-mercaptoethanol) for 20 minutes at 37°C. 9. Analyze via Western Blot. A successful 14-BTA inhibition will show a dose-dependent decrease in the target protein band in the (+HA) lane, while the (-HA) lane remains completely blank.

References

  • Molecular basis of fatty acid selectivity in the zDHHC family of S-acyltransferases revealed by click chemistry. Nature Communications. URL:[Link]

  • Synthesis and antifungal activities of myristic acid analogs. Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Protein Lipidation: Methods and Protocols. Springer Protocols. URL:[Link]

Validation

Benchmarking 14-bromotetradecanoic acid against standard alkyl bromides

As a Senior Application Scientist, selecting the correct aliphatic spacer is a critical decision that dictates the pharmacokinetic and pharmacodynamic success of a therapeutic construct. When engineering Proteolysis Targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct aliphatic spacer is a critical decision that dictates the pharmacokinetic and pharmacodynamic success of a therapeutic construct. When engineering Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), or surface-functionalized biomaterials, the choice between a bifunctional linker and a standard monofunctional alkyl halide fundamentally alters your synthetic strategy.

This guide provides an in-depth mechanistic benchmarking of 14-bromotetradecanoic acid (14-BTA) against standard monofunctional alkyl bromides (e.g., 1-bromotetradecane), focusing on orthogonal reactivity, phase behavior, and self-validating synthetic protocols.

Mechanistic & Kinetic Benchmarking: The Causality of Amphiphilicity

When benchmarking 14-BTA against a standard monofunctional alkyl bromide like 1-bromotetradecane, the defining variable is the terminal carboxylic acid. This functional group does more than just provide a secondary attachment point; it fundamentally alters the physical chemistry and reaction kinetics of the molecule.

Solvation and Phase Behavior Standard alkyl bromides like 1-bromotetradecane are strictly hydrophobic. Their nucleophilic substitution (SN2) reactions require non-polar or strictly aprotic solvents (e.g., DMF, DMSO) to maintain a homogeneous phase. In contrast, 14-BTA exhibits pH-dependent amphiphilicity. In basic aqueous-organic mixtures, it deprotonates to form a carboxylate, acting as an anionic surfactant.

Micellar Catalysis and SN2 Kinetics Because of its amphiphilic nature, 14-BTA can form micelles when its concentration exceeds the critical micelle concentration (CMC). Within these supramolecular assemblies, the reactive bromo-tails are sequestered in the hydrophobic core. This local concentration effect can significantly accelerate SN2 reactions with hydrophobic nucleophiles via proximity effects, a kinetic modulation entirely absent in 1-bromotetradecane.

Orthogonal Reactivity The bifunctional architecture—featuring a terminal carboxylic acid and a primary bromoalkane—introduces orthogonal reactivity but also requires careful predictive control over competing reactive sites during synthesis[1]. The carboxylic acid can undergo selective amidation or esterification without affecting the primary bromide. When required, the carboxylic acid of 14-BTA can even be selectively reduced (e.g., using BH3 in THF) to yield 14-bromo-1-tetradecanol without prematurely displacing the bromide[2].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between 14-BTA and 1-bromotetradecane, highlighting how structural variations dictate their downstream utility.

Property / Metric14-Bromotetradecanoic Acid (14-BTA)1-BromotetradecaneMechanistic Impact
Functional Architecture Bifunctional ( ω -bromo, α -carboxy)Monofunctional (terminal bromo)14-BTA enables orthogonal bioconjugation; 1-bromotetradecane is limited to single-site alkylation.
Phase Behavior pH-dependent amphiphileStrictly hydrophobic14-BTA can form micelles in basic aqueous media, altering local SN2 kinetics.
Orthogonal Reactivity Yes (Amidation/Esterification vs SN2)NoAllows 14-BTA to act as a directional spacer in [3].
Surface Assembly Forms stable SAMs on metal oxides/goldWeak to no surface anchoringCarboxylate headgroup anchors to surfaces, leaving the bromide exposed for functionalization[4].
Downstream Utility PROTACs, LNPs, Phosphonium saltsSimple lipophilic tagging14-BTA is a versatile building block for complex therapeutics[5].

Applications in Drug Development

  • PROTAC Linkers: 14-BTA is widely recognized as a critical PROTAC linker, providing a flexible 14-carbon aliphatic spacer essential for optimal E3 ligase and target protein ternary complex formation[3].

  • Surface Self-Assembled Monolayers (SAMs): In surface chemistry, bromoalkanoic acids are pivotal for generating self-assembled monolayers (SAMs) on metal surfaces, enabling localized drug delivery systems and biosensors[6].

  • Mitochondrial Targeting: The terminal bromide readily undergoes SN2 displacement with tertiary phosphines to yield lipophilic quaternary phosphonium salts, which are highly valuable for mitochondrial drug targeting[7].

  • Enzymatic Bioconjugation: For advanced bioconjugation, bromoalkanoic acids serve as kinetically efficient probes for enzymatic ligation, such as with lipoic acid ligase (LplA)[8].

Self-Validating Protocol: Chemoselective Amidation and Sequential Alkylation

To ensure scientific integrity, every synthetic step must be verifiable. The following protocol leverages the natural isotopic distribution of bromine ( 79 Br and 81 Br in a ~1:1 ratio) as a built-in mass spectrometry tracer to validate the integrity of the molecule throughout the workflow.

Objective: Construct a directional PROTAC linker using 14-BTA without premature bromide hydrolysis. Causality of Reagents: We utilize EDC/NHS for carboxylic acid activation rather than thionyl chloride. Thionyl chloride generates HCl, which can lead to competitive elimination or substitution artifacts on the long aliphatic chain. EDC/NHS operates under mild, near-neutral conditions, preserving the primary bromide.

Step 1: NHS-Ester Activation

  • Dissolve 14-BTA (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir at 25°C for 2 hours.

  • Self-Validation Checkpoint A (Isotopic Tagging): Analyze a 1 µL aliquot via LC-MS. The successful formation of the NHS ester must display a distinct M and M+2 doublet of equal intensity. If this doublet is absent, the bromide has been compromised.

Step 2: Directional Amidation

  • Introduce the target amine (e.g., a Cereblon ligand derivative) (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. Stir for 4 hours.

  • Perform an aqueous workup (0.1 M HCl followed by brine) to remove unreacted amine and water-soluble urea byproducts. Dry the organic layer over MgSO4.

Step 3: SN2 Bromide Displacement

  • Re-dissolve the purified bromo-amide intermediate in anhydrous N,N-Dimethylformamide (DMF).

  • Add the secondary nucleophile (e.g., a VHL ligand thiol or phenol) (1.5 eq) and K2CO3 (2.0 eq). Heat to 60°C for 12 hours.

  • Self-Validation Checkpoint B (Kinetic Completion): Monitor the reaction via LC-MS. The complete disappearance of the 1:1 isotopic doublet confirms the total displacement of the bromide. The emergence of a single mass peak corresponding to the conjugated PROTAC confirms successful SN2 substitution without E2 elimination.

Workflow Visualization

The following diagram illustrates the orthogonal pathways available to 14-BTA compared to the single-track reactivity of standard alkyl bromides.

G A 14-Bromotetradecanoic Acid (Bifunctional) C Chemoselective Amidation (Carboxyl Reactivity) A->C B 1-Bromotetradecane (Monofunctional) F SN2 Substitution (Bromide Displacement) B->F D SN2 Substitution (Bromide Displacement) C->D E PROTAC Linker / LNP Precursor D->E G Simple Alkylated Hydrophobe F->G

Orthogonal reactivity workflow benchmarking 14-BTA against monofunctional 1-bromotetradecane.

References

  • [6] Title: Patent Application Publication US 2009/0123516 A1. Source: Googleapis. URL:

  • [4] Title: Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. Source: AIMS Press. URL: [Link]

  • [7] Title: Reactions of Triphenylphospine with ω-Bromoalkanecarboxylic Acids. Source: ResearchGate. URL:[Link]

  • [5] Title: Phytopathogenic Fungicidal Activity and Mechanism Approach of Three Kinds of Triphenylphosphonium Salts. Source: PubMed Central (PMC). URL:[Link]

  • [8] Title: Yeast Display Evolution of a Kinetically Efficient 13-Amino Acid Substrate for Lipoic Acid Ligase. Source: ACS Publications. URL:[Link]

  • [2] Title: Aminooxy reagents for synthesis and analysis : expanding the role of oximation. Source: SciSpace. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-Bromotetradecanoic acid
Reactant of Route 2
Reactant of Route 2
14-Bromotetradecanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.